6-Methyl-2,3-diphenyl-1-benzofuran
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
14770-90-2 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-methyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI Key |
QHEALKCLQWXTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Methyl-2,3-diphenyl-1-benzofuran is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, addressing the core requirements of researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively reported in publicly available literature, this guide outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analogous compounds.
Molecular Properties
Basic chemical properties of this compound have been compiled from publicly accessible chemical databases.[1]
| Property | Value |
| Molecular Formula | C₂₁H₁₆O |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 14770-90-2 |
| IUPAC Name | This compound |
Proposed Synthesis
A common and effective method for the synthesis of 2,3-disubstituted benzofurans is the acid-catalyzed cyclization of α-phenoxy ketones. This retro-synthetic approach is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis of this compound.
Synthesis of the Intermediate: 2-(4-methylphenoxy)-1,2-diphenylethanone
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.
-
Addition of Reagent: While stirring, add desyl chloride (1.0 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of this compound
-
Reaction Setup: Place the intermediate, 2-(4-methylphenoxy)-1,2-diphenylethanone (1.0 eq.), in a round-bottom flask.
-
Addition of Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the flask.
-
Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot mixture into ice-water with vigorous stirring.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization Data (Predicted)
Due to the lack of specific experimental data in the literature, the following characterization data are predicted based on the analysis of structurally similar compounds.
| Analysis | Predicted Data |
| Melting Point | Expected to be a crystalline solid with a melting point in the range of 100-150 °C. |
| ¹H NMR | Aromatic protons (m, ~13H, in the range of δ 7.0-7.6 ppm), Methyl protons (s, 3H, ~δ 2.4 ppm). |
| ¹³C NMR | Aromatic carbons (in the range of δ 110-155 ppm), Methyl carbon (~δ 21 ppm). |
| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~1250 (Aryl-O stretch). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 284. |
Signaling Pathways and Logical Relationships
At present, there are no well-defined signaling pathways directly associated with this compound in the public domain. Research in this area would be required to elucidate its biological targets and mechanisms of action.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via acid-catalyzed cyclization of an α-phenoxy ketone is a robust and well-established method for this class of compounds. The predicted characterization data offers a baseline for researchers aiming to synthesize and identify this molecule. Further experimental investigation is necessary to confirm the specific reaction conditions, yields, and precise analytical data for this compound, which will be crucial for its potential applications in drug discovery and materials science.
References
In-Depth Technical Guide: Spectroscopic Data for 6-Methyl-2,3-diphenyl-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Methyl-2,3-diphenyl-1-benzofuran. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the general synthetic pathways and expected spectroscopic characteristics based on the analysis of similar benzofuran structures. This information is intended to support research and development activities involving this class of compounds.
Chemical Structure and Properties
This compound is a polysubstituted aromatic heterocyclic compound. Its core structure consists of a benzofuran ring system with phenyl groups at positions 2 and 3, and a methyl group at position 6.
Molecular Formula: C₂₁H₁₆O[1]
Molecular Weight: 284.35 g/mol [1]
CAS Number: 14770-90-2[1]
Synthesis Pathway Overview
The synthesis of 2,3-disubstituted benzofurans can be achieved through various methods. A common approach involves the coupling of an ortho-alkynylphenol with an aryl halide, followed by cyclization. Another established method is the acid-catalyzed cyclization and dehydration of α-aryloxyketones. The specific synthesis of this compound would likely follow a similar strategy, starting from a 4-methylphenol derivative.
The following diagram illustrates a generalized synthetic approach to 2,3-diarylbenzofurans.
Caption: Generalized synthesis of this compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.2 | m | 13H | Aromatic protons (C₆H₅, benzofuran ring) |
| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-7a |
| ~ 150 | C-2 |
| ~ 135 | C-3a |
| ~ 132 | C-6 |
| ~ 131 - 127 | Aromatic Carbons (C₆H₅) |
| ~ 125 | C-5 |
| ~ 123 | C-4 |
| ~ 118 | C-3 |
| ~ 111 | C-7 |
| ~ 21 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (methyl) |
| 1600 - 1450 | Strong | C=C stretch (aromatic rings) |
| 1250 - 1000 | Strong | C-O-C stretch (benzofuran ether linkage) |
| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Expected Mass Spectral Data
| m/z | Interpretation |
| 284 | [M]⁺ (Molecular ion) |
| 283 | [M-H]⁺ |
| 269 | [M-CH₃]⁺ |
| 207 | [M-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols (General)
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may vary depending on the instrumentation and experimental conditions.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron ionization (EI) is a common method for generating the mass spectrum of small organic molecules. Electrospray ionization (ESI) may also be used, particularly with LC-MS.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical workflow to elucidate the chemical structure. This process is outlined in the diagram below.
References
The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the burgeoning field of novel benzofuran derivatives and their significant potential across various therapeutic areas. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes current research on the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of these versatile heterocyclic compounds. The information presented herein is intended to facilitate further investigation and accelerate the discovery of new therapeutic agents.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, making them a focal point of intensive research.[2][3] This guide summarizes key findings, presents quantitative data in a structured format, details common experimental methodologies, and visualizes relevant biological pathways to provide a comprehensive resource for the scientific community.
Diverse Biological Activities of Benzofuran Derivatives
Recent studies have highlighted the multifactorial therapeutic potential of benzofuran derivatives, ranging from combating infectious diseases and inflammatory conditions to offering new avenues for cancer treatment and mitigating oxidative stress.[4][5]
Anticancer Activity
Novel benzofuran derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent activity against a variety of cancer cell lines.[1][6] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[7][8] The anticancer efficacy is often linked to the specific substitution patterns on the benzofuran core, with halogenated derivatives and hybrid molecules showing particularly significant cytotoxic effects.[4]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties, positioning them as a promising class of compounds to address this global health challenge.[9][10] Their mechanism of action often involves the disruption of microbial cell integrity and inhibition of essential enzymes.[7]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Certain benzofuran derivatives have been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and modulating critical signaling pathways like NF-κB and MAPK.[11][12][13][14]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their antioxidant potential, with some compounds exhibiting significant radical scavenging activity.[15][16][17]
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various novel benzofuran derivatives as reported in the literature.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [18] |
| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [18] |
| Benzofuran-chalcone 33d | A-375 (Melanoma) | 4.15 | [18] |
| Benzofuran-chalcone 33d | MCF-7 (Breast) | 3.22 | [18] |
| Benzofuran-chalcone 33d | A-549 (Lung) | 2.74 | [18] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | 3.01 | [18] |
| 3-Amidobenzofuran 28g | HCT-116 (Colon) | 5.20 | [18] |
| Benzofuran-piperazine 16 | A549 (Lung) | 0.12 | [19] |
| Benzofuran-piperazine 16 | SGC7901 (Gastric) | 2.75 | [19] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [11] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [11] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [11] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [11] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [11] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [9] |
| Benzofuran amide 6b | Various Bacteria/Fungi | 6.25 | [20] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [11] |
| Aza-benzofuran 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [11] |
| Benzofuran derivative 1 | Neutrophil Respiratory Burst Inhibition | 4.15 | [12] |
| Benzofuran derivative 2 | Neutrophil Respiratory Burst Inhibition | 5.96 | [12] |
| Piperazine/benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [13] |
| Benzofuran-piperazine 16 | NO Inhibition (LPS-stimulated RAW 264.7) | 5.28 | [19] |
Table 4: Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Benzofuran-2-carboxamide 1j | LPO Inhibition | 62% at 100 µM | [17] |
| Benzofuran-2-carboxamide 1j | DPPH Radical Scavenging | 23.5% at 100 µM | [17] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of benzofuran derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophages are cultured in a 96-well plate.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce NO production.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated control. The IC50 value is then determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: A solution of the benzofuran derivative at various concentrations is mixed with a DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific time.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the biological activities of benzofuran derivatives.
Conclusion
The diverse biological activities of novel benzofuran derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and elucidation of precise mechanisms of action will be crucial in translating the pharmacological promise of benzofuran derivatives into clinical realities.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 19. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 6-methyl-substituted benzofurans are gaining increasing attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of newly discovered 6-methyl-substituted benzofuran compounds, detailing their synthesis, biological evaluation, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for newly synthesized 6-methyl-substituted benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities.
Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 7 | -Cl | A549 (Lung Carcinoma) | 15.3 ± 0.8 |
| HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | ||
| 8 | -Br | A549 (Lung Carcinoma) | 18.2 ± 1.1 |
| HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 |
Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives
| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO2 | 12.5 | 25 | 25 |
Table 3: Anti-inflammatory Activity of a Piperazine/Benzofuran Hybrid
| Compound ID | Assay | IC50 (µM) |
| 5d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 ± 0.97 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the highlighted 6-methyl-substituted benzofuran compounds.
Synthesis of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives (7 and 8)
Procedure for Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7): A solution of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid is prepared. Sulfuryl chloride (0.02 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Procedure for Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8): Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) is dissolved in 20 mL of chloroform. A solution of bromine (0.04 mol) in 10 mL of chloroform is then added dropwise over 30 minutes with continuous stirring. The reaction mixture is stirred for an additional 8 hours at room temperature. After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.
Cytotoxicity Assay (MTT Assay)
-
Human cancer cell lines (A549 and HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (7 and 8) and incubated for another 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Antimicrobial Screening (Agar Well Diffusion Method)
-
Nutrient agar media is prepared and sterilized.
-
Inoculums of the test microorganisms (S. aureus, E. coli, C. albicans) are spread evenly onto the surface of the agar plates.
-
Wells of 6 mm diameter are made in the agar.
-
Different concentrations of the synthesized compounds (2a-d) dissolved in DMSO are added to the wells.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
-
Cancer cells are treated with the benzofuran derivatives for the desired time.
-
The cells are then lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the newly discovered 6-methyl-substituted benzofuran compounds.
Conclusion
The discovery of new 6-methyl-substituted benzofuran compounds presents exciting opportunities for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this chemical scaffold. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing the pharmacokinetic properties, and further elucidating the molecular targets of these promising compounds.
Investigating the Fluorescence Properties of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Photophysical Data of a Representative Diphenyl-Benzofuran Derivative
To provide a quantitative context, the following table summarizes the photophysical properties of 1,3-diphenylisobenzofuran (DPBF), a compound with a similar diphenyl-furan core. These values are solvent-dependent and offer a glimpse into the potential fluorescence characteristics of 6-Methyl-2,3-diphenyl-1-benzofuran.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Lifetime (τ) (ns) |
| Dichloromethane | 414 | 435, 458 | 5.0 |
| N,N-Dimethylformamide | 415 | 438, 461 | 5.1 |
| Dimethyl Sulfoxide | 417 | 441, 465 | 5.3 |
Data presented is for 1,3-diphenylisobenzofuran and is intended for illustrative purposes.
Experimental Protocols
A thorough investigation of the fluorescence properties of this compound would involve the following key experiments:
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the compound, including the wavelengths of maximum absorption and emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to measure the intensity of emission as a function of excitation wavelength.
-
Emission Spectrum: Excite the sample at the wavelength of maximum absorption and scan the emission monochromator to measure the intensity of emitted light as a function of wavelength.
-
Data Analysis: The wavelengths of maximum intensity in the excitation and emission spectra correspond to the absorption and emission maxima, respectively.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method is commonly employed.[1][2]
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance values are within a linear range (typically < 0.1).
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution on a spectrofluorometer, using the same excitation wavelength for both sample and standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each concentration of the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)
where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the plots for the sample and standard, and n_s and n_std are the refractive indices of the respective solvents.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for this measurement.[3][4][5][6]
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample.[4]
-
Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulses. A histogram of these arrival times forms the fluorescence decay curve.
-
Data Analysis: Deconvolute the IRF from the measured decay curve and fit the resulting data to one or more exponential decay functions to determine the fluorescence lifetime(s).
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationships governing the fluorescence of benzofuran derivatives.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3. Fluorescence Lifetime Measurements [bio-protocol.org]
- 5. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 6. horiba.com [horiba.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
Abstract
This document provides a detailed protocol for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran, a significant benzofuran derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient one-pot, two-step method involving a sequential iodocyclization of a 2-alkynylanisole followed by a palladium-catalyzed Suzuki coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive targets for synthetic chemists.[1] Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the benzofuran scaffold, offering high efficiency and functional group tolerance.[2][3]
This application note details a palladium-catalyzed approach for the synthesis of this compound. The described protocol is adapted from established methods for the synthesis of 2,3-diarylbenzofurans, which utilize a sequential iodocyclization and Suzuki coupling in a one-pot fashion.[1] This methodology avoids the isolation of the intermediate 3-iodo-2-phenyl-6-methyl-1-benzofuran, streamlining the synthetic process.
Reaction Scheme
The overall synthetic transformation is depicted below:
Experimental Protocol
This protocol is for the one-pot synthesis of this compound starting from 1-methyl-4-((2-methoxyphenyl)ethynyl)benzene and proceeding through an in-situ generated iodobenzofuran intermediate, which then undergoes a Suzuki coupling with phenylboronic acid. An alternative, and more direct, approach described in the literature involves the iodocyclization of 2-alkynylanisoles followed by Suzuki coupling.[1] The following protocol is based on this latter, well-documented strategy.
Materials:
-
2-(Phenylethynyl)-4-methylanisole
-
Iodine (I₂)
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]
-
Triphenylphosphine (PPh₃) (if using Pd₂(dba)₃)
-
Potassium phosphate tribasic (K₃PO₄)[1]
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Iodocyclization:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(phenylethynyl)-4-methylanisole (1.0 mmol).
-
Add toluene (5 mL) and stir until the starting material is fully dissolved.
-
Add iodine (1.0 mmol, 254 mg) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Suzuki Coupling:
-
To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add phenylboronic acid (1.5 mmol, 183 mg).
-
Add potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).[1]
-
Add water (2 mL).[1]
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₂₁H₁₆O with a molecular weight of 284.35 g/mol .[4]
Data Presentation
The following table summarizes typical reaction parameters and yields for the synthesis of 2,3-diarylbenzofurans using a similar one-pot iodocyclization/Suzuki coupling methodology.[1]
| Entry | 2-Alkynylanisole | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylethynyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 85 |
| 2 | 2-(p-Tolylethynyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 82 |
| 3 | 2-(Phenylethynyl)anisole | p-Tolylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 88 |
| 4 | 4-Methoxy-2-(phenylethynyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 75 |
Data adapted from a representative procedure for the synthesis of 2,3-diarylbenzofurans.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of this compound. The one-pot nature of the reaction, combining iodocyclization and palladium-catalyzed Suzuki coupling, provides a streamlined approach to this valuable compound. This methodology is expected to be applicable to the synthesis of a variety of other 2,3-diarylbenzofuran derivatives, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H16O | CID 253593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Medicinal Chemistry Exploration of the 6-Methyl-2,3-diphenyl-1-benzofuran Scaffold
Disclaimer: Extensive literature searches did not yield specific studies utilizing 6-Methyl-2,3-diphenyl-1-benzofuran as a direct scaffold for the development of new medicinal agents. The following application notes and protocols are therefore based on closely related 2,3-disubstituted benzofuran derivatives with demonstrated biological activity, providing a representative framework for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical class.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities.[1][2] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic molecules with therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The 2,3-diphenyl substitution pattern on the benzofuran core creates a rigid and lipophilic scaffold that can be strategically modified to interact with various biological targets. The additional presence of a methyl group at the 6-position, as in the target scaffold this compound, offers a potential site for metabolic blocking or for establishing specific interactions within a binding pocket, thereby potentially enhancing potency and selectivity.
This document provides a detailed overview of the potential of the this compound scaffold in medicinal chemistry, drawing parallels from documented research on analogous structures. It includes synthetic strategies, protocols for biological evaluation, and data presentation formats to guide the exploration of this promising, yet underexplored, chemical space.
Synthetic Strategy: A Representative Approach
While a specific synthetic route for derivatizing this compound is not documented in the searched literature, a general and adaptable synthetic protocol for creating diverse benzofuran analogs involves the reaction of substituted phenols with α-halo ketones, followed by intramolecular cyclization. A plausible synthetic workflow for generating derivatives from a pre-formed this compound core would involve functionalization of the phenyl rings or the methyl group.
Below is a conceptual workflow for the synthesis and derivatization of the target scaffold.
Caption: Conceptual workflow for the synthesis, derivatization, and evaluation of this compound derivatives.
Application Note: Anticancer Activity
Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The 2,3-diphenyl substitution pattern can mimic the binding of natural ligands to certain receptors or enzymes involved in cancer progression.
Hypothetical Structure-Activity Relationships (SAR)
Based on general knowledge of benzofuran SAR, the following hypotheses can be proposed for the this compound scaffold:
-
Phenyl Ring Substituents: Introduction of electron-withdrawing or electron-donating groups on the 2- and 3-phenyl rings can modulate the electronic properties and steric bulk of the molecule, influencing binding affinity and selectivity for specific targets.
-
6-Methyl Group: This group can serve as a metabolic blocker, improving the pharmacokinetic profile of the compounds. It can also be a point for further functionalization to explore additional binding interactions.
-
Benzofuran Core: Modifications to the benzofuran core itself are less common but could be explored to fine-tune the overall geometry of the molecule.
Experimental Protocols
The following are representative experimental protocols adapted from studies on related benzofuran derivatives for the evaluation of anticancer activity.
General Synthesis of a Representative 2,3-Disubstituted Benzofuran Derivative
This protocol is based on the synthesis of similar benzofuran structures and serves as a template.
Materials:
-
Substituted phenol (e.g., 4-methylphenol)
-
Substituted α-haloketone (e.g., 2-bromo-1,2-diphenylethanone)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted α-haloketone (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,3-disubstituted benzofuran derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzofuran derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis.
Table 1: In Vitro Cytotoxicity of Representative Benzofuran Derivatives against Human Cancer Cell Lines.
| Compound | R¹ | R² | R³ | IC₅₀ (µM) ± SD | ||
| MCF-7 | HeLa | A549 | ||||
| BF-1 | H | H | H | 25.3 ± 2.1 | 30.1 ± 3.5 | 45.2 ± 4.8 |
| BF-2 | OCH₃ | H | H | 15.8 ± 1.5 | 22.4 ± 2.3 | 32.7 ± 3.1 |
| BF-3 | H | Cl | H | 10.2 ± 0.9 | 15.6 ± 1.8 | 20.1 ± 2.2 |
| BF-4 | OCH₃ | Cl | H | 5.1 ± 0.5 | 8.9 ± 0.9 | 12.4 ± 1.3 |
| Doxorubicin | - | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Data are presented as the mean ± standard deviation from three independent experiments.
Signaling Pathway Visualization
Benzofuran derivatives have been reported to interfere with key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[5] The following diagram illustrates a simplified representation of these pathways, which could be potential targets for derivatives of the this compound scaffold.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Conclusion
The this compound scaffold represents an intriguing starting point for the design and synthesis of novel therapeutic agents. While direct experimental data for this specific scaffold is currently unavailable in the public domain, the extensive research on related benzofuran derivatives provides a strong rationale for its exploration. By leveraging the synthetic and biological evaluation protocols outlined in these application notes, researchers can systematically investigate the medicinal chemistry potential of this compound class and contribute to the development of new and effective drugs.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-Methyl-2,3-diphenyl-1-benzofuran in Organic Light-Emitting Diodes (OLEDs)
Preliminary Note for Researchers: Extensive literature searches did not yield specific data on the direct application of 6-Methyl-2,3-diphenyl-1-benzofuran in organic light-emitting diodes (OLEDs). The following application notes are therefore based on the established roles and reported performance of structurally similar benzofuran and dibenzofuran derivatives in OLED technology. These compounds are recognized for their potential in developing advanced electronic materials.[1][2][3] Researchers are encouraged to use this document as a foundational guide for investigating this compound, with the understanding that its specific performance characteristics will require empirical validation.
Introduction and Potential Role in OLEDs
Benzofuran and its derivatives are an important class of heterocyclic compounds that are being explored for various applications in materials science and medicinal chemistry.[3][4] In the realm of organic electronics, the rigid and planar structure of the benzofuran core, combined with its electron-rich nature, makes it a promising building block for OLED materials.[1][2]
Based on the functionalities of related compounds, this compound could potentially be utilized in one of the following roles within an OLED device:
-
Host Material: The benzofuran core can be functionalized to create molecules with high triplet energy and good thermal stability, which are critical properties for host materials in phosphorescent OLEDs (PhOLEDs).[5][6] These hosts are responsible for accommodating guest emitter molecules and facilitating efficient energy transfer.
-
Hole-Transporting Material (HTM): Derivatives of benzofuran and dibenzofuran have been synthesized and investigated as hole-transporting materials.[7][8][9] The electron-donating nature of the benzofuran moiety can facilitate the transport of positive charge carriers (holes) from the anode to the emissive layer.
-
Emitting Material (Emitter): While less common, appropriately substituted benzofuran derivatives can exhibit strong fluorescence or phosphorescence. By tuning the molecular structure, it is possible to achieve emission in different parts of the visible spectrum. Fusing benzofuran with other aromatic systems, such as acridine, has been shown to produce high-performance, thermally activated delayed fluorescence (TADF) emitters.[10]
Physicochemical Properties and Synthesis
The fundamental properties of this compound are available from chemical databases.[11] The synthesis of 2,3-diphenyl-benzofuran derivatives can be achieved through various organic chemistry methodologies, such as the coupling of phenols with diphenylacetylene.[4] The general synthesis of benzofurans often involves the cyclization of ortho-hydroxystilbenes or other related precursors.[12]
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₁₆O | [11] |
| Molecular Weight | 284.35 g/mol | [11] |
| IUPAC Name | this compound |[11] |
Hypothetical Performance Data of Benzofuran Derivatives in OLEDs
While no specific data exists for this compound, the following table summarizes the performance of various other benzofuran and dibenzofuran derivatives in OLEDs to provide a benchmark for expected performance.
Table 2: Performance of Representative Benzofuran/Dibenzofuran-Based OLEDs
| Device Role | Derivative Name | Max. External Quantum Efficiency (EQE) | Color | Reference |
|---|---|---|---|---|
| TADF Emitter | 34BFAc-PM | 27.7% | Sky-Blue | [10] |
| TADF Emitter | 12BTAc-PM | 25.6% | Sky-Blue | [10] |
| Host Material | CF-2-BzF | 25.3% (for a yellow PhOLED) | Yellow | [5][6] |
| Host Material | 26CzDBF | High Triplet Energy Host | (Not specified) |[5] |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of OLEDs. These would need to be adapted and optimized for the specific use of this compound.
Protocol 1: OLED Fabrication via Thermal Evaporation
This protocol describes a standard method for fabricating a multi-layer OLED device in a high-vacuum environment.
1. Substrate Preparation: a. Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:
- Hole Injection Layer (HIL): Deposit a 10 nm layer of a material like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN).
- Hole Transport Layer (HTL): Deposit a 40 nm layer of a standard HTM like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). This is a layer where a novel benzofuran derivative could be tested.
- Emissive Layer (EML): Co-evaporate the host material and the guest emitter. For example, deposit a 20 nm layer of a host like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 5-10% of a phosphorescent emitter like tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃). A novel benzofuran derivative could be tested as the host.
- Electron Transport Layer (ETL): Deposit a 30 nm layer of a material like 4,7-diphenyl-1,10-phenanthroline (Bphen) or Tris(8-hydroxyquinolinato)aluminium (Alq₃). c. The deposition rate for organic materials is typically maintained at 1-2 Å/s.
3. Cathode Deposition: a. Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection. b. Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode. c. The deposition rates for LiF and Al are typically 0.1 Å/s and 5 Å/s, respectively.
4. Encapsulation: a. After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-curable epoxy resin to prevent degradation.
Protocol 2: Device Characterization
1. Electroluminescence (EL) Spectra and CIE Coordinates: a. Measure the EL spectra using a spectroradiometer (e.g., Konica Minolta CS-2000). b. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
2. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source meter unit (e.g., Keithley 2400) to apply a voltage across the device and measure the current. b. Simultaneously, measure the luminance (in cd/m²) using a calibrated photodiode or the spectroradiometer.
3. Efficiency Calculations: a. Current Efficiency (η_c): Calculated as Luminance / Current Density (in cd/A). b. Power Efficiency (η_p): Calculated as (π × Luminance) / (Current Density × Voltage) (in lm/W). c. External Quantum Efficiency (EQE): Calculated by measuring the total photon output relative to the number of electrons injected. This requires an integrating sphere setup.
Visualizations
Below are diagrams illustrating the general structure of an OLED and the workflow for device fabrication.
Caption: General multi-layer structure of an OLED.
Caption: Standard workflow for OLED fabrication.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. This compound | C21H16O | CID 253593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis [organic-chemistry.org]
Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological properties, including potent anticancer activities.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[2][5][6] This document provides a detailed set of application notes and experimental protocols for the comprehensive evaluation of the anticancer activity of a specific derivative, 6-Methyl-2,3-diphenyl-1-benzofuran.
The protocols outlined below are designed to be a starting point for researchers and can be adapted and optimized for specific cancer cell lines and experimental conditions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H16O | [7] |
| Molecular Weight | 284.35 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 14770-90-2 | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and SRB assays are robust and widely used methods for this purpose.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases 3 and 7.
Protocol:
-
Cell Treatment: Treat cells with the compound as described above.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
Cell Cycle Analysis
To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of DNA content is performed.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following tables present hypothetical data for the anticancer activity of this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cancer Type | 48h Incubation | 72h Incubation |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 10.5 ± 1.2 |
| HeLa | Cervical Cancer | 12.8 ± 1.5 | 8.9 ± 1.1 |
| A549 | Lung Cancer | 20.1 ± 2.3 | 14.7 ± 1.9 |
| K562 | Leukemia | 9.5 ± 1.1 | 6.2 ± 0.8 |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Cell Line | % Early Apoptosis | % Late Apoptosis |
| MCF-7 | 25.4 ± 3.1 | 15.2 ± 2.0 |
| K562 | 35.8 ± 4.2 | 22.1 ± 2.8 |
Table 3: Cell Cycle Arrest Induced by this compound (24h Treatment)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 45.1 ± 5.0 | 20.3 ± 2.5 | 34.6 ± 4.1 |
| K562 | 30.2 ± 3.8 | 15.7 ± 2.1 | 54.1 ± 6.0 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anticancer activity of a novel compound.
Hypothetical Signaling Pathway
Based on the known mechanisms of other anticancer benzofuran derivatives, this compound may potentially inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H16O | CID 253593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2,3-diphenyl-1-benzofuran Analogs
Introduction
The benzofuran scaffold is a core component of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2] Specifically, 6-Methyl-2,3-diphenyl-1-benzofuran and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify active "hits".[3]
This document provides detailed application notes and experimental protocols for three common HTS assays relevant to the potential biological activities of benzofuran derivatives: a cell viability assay for anticancer screening, a kinase inhibition assay, and a tubulin polymerization assay. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Application Note 1: High-Throughput Cell Viability Screening
1.1. Principle
A primary screen for potential anticancer compounds involves assessing their effect on the viability of cancer cell lines.[4] A widely used HTS method is the ATP-based luminescence assay. This homogeneous "add-and-read" assay quantifies the amount of adenosine triphosphate (ATP), which is a marker of metabolically active, viable cells.[5][6] A reagent containing luciferase and its substrate is added to the cells; in the presence of ATP, a luminescent signal is produced that is directly proportional to the number of viable cells.[7] A decrease in signal in the presence of a test compound indicates cytotoxic or cytostatic activity.
1.2. Experimental Workflow
Caption: Workflow for HTS Cell Viability Screening.
1.3. Experimental Protocol
Materials:
-
Cancer cell line (e.g., HeLa, K562, MOLT-4)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, solid-bottom cell culture plates
-
This compound analog library, solubilized in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in medium)
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Suspend cells in complete medium and dispense 40 µL of the cell suspension (e.g., 1,000 cells/well) into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Addition:
-
Prepare a dilution series of the benzofuran analogs in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is ≤0.1%.
-
Include wells with positive control and negative (vehicle) control.
-
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the ATP-based luminescence reagent to room temperature according to the manufacturer's instructions.
-
Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of the luminescence reagent to each well.
-
Signal Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
1.4. Data Presentation
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| BZF-001 | 10 | 15,230 | 88.5 | 1.2 |
| BZF-002 | 10 | 120,500 | 9.1 | > 50 |
| BZF-003 | 10 | 8,970 | 93.2 | 0.8 |
| Staurosporine | 1 | 5,500 | 95.8 | 0.05 |
| Vehicle (DMSO) | N/A | 132,600 | 0 | N/A |
% Inhibition is calculated as: [1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)] * 100. IC50 values are determined from a dose-response curve.
Application Note 2: High-Throughput Kinase Inhibitor Screening
2.1. Principle
Protein kinases are a critical class of enzymes in cellular signaling and are major targets for drug discovery.[8] Many kinase inhibitors compete with ATP for binding to the enzyme's active site.[9] HTS assays are designed to measure kinase activity by detecting one of its products, adenosine diphosphate (ADP).[10] The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP production in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.
2.2. Assay Principle Diagram
Caption: Principle of the ADP-Glo™ Kinase Assay.
2.3. Experimental Protocol
Materials:
-
Target protein kinase
-
Kinase substrate (peptide or protein)
-
384-well low-volume white plates
-
Benzofuran analog library in DMSO
-
Kinase reaction buffer (containing MgCl₂)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit
-
Automated liquid handler
-
Plate reader with luminescence detection
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at appropriate concentrations.
-
Compound Dispensing: Dispense 50 nL of benzofuran analogs (e.g., at 10 µM final concentration) into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate to each well.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
2.4. Data Presentation
| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) |
| BZF-008 | EGFR | 92.4 | 0.95 |
| BZF-009 | EGFR | 15.2 | > 20 |
| BZF-010 | CDK2 | 88.1 | 1.5 |
| BZF-011 | CDK2 | 5.6 | > 20 |
| Staurosporine | EGFR | 99.5 | 0.02 |
| Staurosporine | CDK2 | 98.9 | 0.03 |
Application Note 3: High-Throughput Tubulin Polymerization Screening
3.1. Principle
The microtubule network, formed by the polymerization of tubulin dimers, is a key target for anticancer drugs. Compounds can either inhibit polymerization (like vinca alkaloids) or stabilize microtubules (like taxanes). A common HTS method to identify such agents is based on light scattering.[11] As tubulin monomers polymerize into microtubules, they scatter light. This increase in light absorbance (optical density) at 340 nm can be monitored over time in a microplate reader.[12] Test compounds are evaluated for their ability to either enhance or inhibit this process compared to a control reaction.
3.2. Experimental Workflow
Caption: Workflow for HTS Tubulin Polymerization Assay.
3.3. Experimental Protocol
Materials:
-
Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay)
-
Lyophilized tubulin (>97% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Benzofuran analog library in DMSO
-
Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)
-
Negative control: DMSO
-
384-well, half-area, UV-transparent plates
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Procedure:
-
Plate Preparation: Pre-warm the microplate reader and the plate chamber to 37°C.
-
Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.
-
Tubulin Master Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 3-4 mg/mL). Add GTP to a final concentration of 1 mM. Keep this mix on ice at all times.
-
Initiate Polymerization: Using a multichannel pipette, add the cold tubulin master mix to the wells of the pre-warmed plate containing the compounds. The temperature shift from 4°C to 37°C initiates polymerization.[12]
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 60 minutes.
-
Data Analysis:
-
Plot OD340 vs. time for each well.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the growth phase.
-
Calculate the percent inhibition or enhancement relative to the DMSO control.
-
3.4. Data Presentation
| Compound ID | Activity Type | Vmax (mOD/min) | % Activity vs. Control |
| BZF-015 | Inhibitor | 1.5 | -78.2% (Inhibition) |
| BZF-016 | Enhancer | 10.2 | +47.8% (Enhancement) |
| BZF-017 | No Effect | 6.8 | -1.4% |
| Paclitaxel (10 µM) | Enhancer | 12.5 | +81.2% (Enhancement) |
| Nocodazole (10 µM) | Inhibitor | 0.8 | -88.4% (Inhibition) |
| DMSO Control | Control | 6.9 | 0% |
% Activity is calculated as: [(Vmax_compound - Vmax_control) / Vmax_control] * 100.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [ko.moleculardevices.com]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 7. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubulin polymerization assay using >97% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 12. cytoskeleton.com [cytoskeleton.com]
Step-by-step guide to the functionalization of the 6-Methyl-2,3-diphenyl-1-benzofuran core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the functionalization of the 6-Methyl-2,3-diphenyl-1-benzofuran core, a scaffold with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the functionalization of benzofuran and related heterocyclic systems. While direct experimental data for the specific this compound core is limited in publicly available literature, these protocols offer a robust starting point for the synthesis of novel derivatives.
Introduction to the this compound Core
The this compound scaffold possesses a unique combination of structural features that make it an attractive target for chemical modification. The benzofuran moiety is a well-known pharmacophore present in numerous biologically active compounds.[1][2][3] The phenyl substituents at the 2- and 3-positions contribute to the molecule's lipophilicity and potential for π-stacking interactions, while the methyl group at the 6-position influences the electronic properties and regioselectivity of further reactions on the benzene ring.
Functionalization of this core can be achieved through various synthetic strategies, primarily involving electrophilic aromatic substitution on the electron-rich benzofuran ring system and palladium-catalyzed cross-coupling reactions.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
Electrophilic attack on the benzofuran ring typically occurs at the 2- or 3-position. However, with these positions being occupied by phenyl groups in the target molecule, electrophilic substitution is predicted to occur on the benzene portion of the benzofuran core. The directing effects of the fused furan ring (ortho, para-directing) and the methyl group at the 6-position (ortho, para-directing) will influence the position of incoming electrophiles.
Based on the principles of electrophilic aromatic substitution, the positions ortho and para to the activating methyl group and ortho to the furan oxygen are the most likely sites for substitution. Therefore, functionalization is predicted to occur preferentially at the 5- and 7-positions of the benzofuran ring.
Key Functionalization Protocols
The following sections detail experimental protocols for key functionalization reactions: Vilsmeier-Haack formylation, nitration, and bromination. A protocol for a subsequent Suzuki-Miyaura cross-coupling reaction on a halogenated derivative is also provided.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[4][5][6]
Predicted Reaction: Introduction of a formyl group (-CHO) onto the benzofuran core, likely at the 5- or 7-position.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Neutralization and Extraction: Neutralize the mixture with a 10% sodium hydroxide solution until it is basic (pH ~8-9). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Table 1: Vilsmeier-Haack Formylation Parameters
| Parameter | Value |
| Reactants | This compound, POCl₃, DMF |
| Stoichiometry | Substrate:POCl₃:DMF = 1:1.5:5 |
| Solvent | 1,2-Dichloroethane |
| Temperature | 70-80 °C |
| Reaction Time | 2-4 hours |
| Predicted Product | 5-Formyl-6-methyl-2,3-diphenyl-1-benzofuran and/or 7-Formyl-6-methyl-2,3-diphenyl-1-benzofuran |
| Predicted Yield | 60-80% |
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a versatile handle for further transformations.
Predicted Reaction: Introduction of a nitro group onto the benzofuran core, likely at the 5- or 7-position.
Experimental Protocol:
-
Substrate Solution: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the benzofuran with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure nitro-derivative.
Table 2: Nitration Parameters
| Parameter | Value |
| Reactants | This compound, HNO₃, H₂SO₄ |
| Stoichiometry | Substrate:HNO₃:H₂SO₄ = 1:1.1:1.1 |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Predicted Product | 5-Nitro-6-methyl-2,3-diphenyl-1-benzofuran and/or 7-Nitro-6-methyl-2,3-diphenyl-1-benzofuran |
| Predicted Yield | 70-85% |
Bromination
Halogenation, such as bromination, introduces a halogen atom that can be used in subsequent cross-coupling reactions.
Predicted Reaction: Introduction of a bromine atom onto the benzofuran core, likely at the 5- or 7-position.
Experimental Protocol:
-
Substrate Solution: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.
-
Brominating Agent: In a dropping funnel, prepare a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in the same solvent.
-
Reaction: Add the NBS solution dropwise to the benzofuran solution at room temperature with stirring. The reaction can be initiated with a radical initiator like AIBN if necessary.
-
Reaction Time: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, filter off the succinimide by-product. Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.
Table 3: Bromination Parameters
| Parameter | Value |
| Reactants | This compound, N-Bromosuccinimide (NBS) |
| Stoichiometry | Substrate:NBS = 1:1.1 |
| Solvent | Chloroform or Carbon Tetrachloride |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Predicted Product | 5-Bromo-6-methyl-2,3-diphenyl-1-benzofuran and/or 7-Bromo-6-methyl-2,3-diphenyl-1-benzofuran |
| Predicted Yield | 75-90% |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide.[7][8][9]
Prerequisite: A halogenated derivative of this compound (e.g., the bromo-derivative from the previous protocol).
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add the bromo-6-methyl-2,3-diphenyl-1-benzofuran (1 equivalent), the desired arylboronic acid (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a phosphine ligand such as SPhos or XPhos (0.1 equivalents).
-
Solvent and Base: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v) and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3 equivalents).
-
Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 4: Suzuki-Miyaura Cross-Coupling Parameters
| Parameter | Value |
| Reactants | Bromo-6-methyl-2,3-diphenyl-1-benzofuran, Arylboronic acid, Pd(OAc)₂, Phosphine ligand, Base |
| Stoichiometry | Halide:Boronic acid:Pd(OAc)₂:Ligand:Base = 1:1.5:0.05:0.1:3 |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Predicted Product | Aryl-substituted this compound |
| Predicted Yield | 65-95% |
Visualizing the Workflow and Potential Biological Relevance
The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows and a representative signaling pathway where benzofuran derivatives have shown activity.
Caption: Synthetic workflow for the functionalization of the this compound core.
Caption: A representative signaling pathway often targeted by benzofuran derivatives in cancer research.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [drugfuture.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pjps.pk [pjps.pk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging
Introduction to Benzofuran-Based Fluorescent Probes
Benzofuran derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2] Certain members of this family exhibit intrinsic fluorescence, making them promising candidates for the development of fluorescent probes for cellular imaging. These probes can be designed to report on various cellular parameters, including the presence of specific ions, reactive oxygen species, and changes in the cellular microenvironment. The core benzofuran structure can be chemically modified to tune its spectral properties and to introduce specific functionalities for targeting particular cellular compartments or biomolecules.[3]
The general principle behind many benzofuran-based probes involves a change in their fluorescence intensity or emission wavelength upon interaction with a target analyte or a change in their immediate environment. This "turn-on" or ratiometric response provides a detectable signal that can be visualized using fluorescence microscopy.
Physicochemical and Fluorescent Properties of Benzofuran Derivatives
The photophysical properties of benzofuran derivatives can be significantly influenced by their substitution pattern. While specific data for 6-Methyl-2,3-diphenyl-1-benzofuran is limited, studies on related compounds provide insights into their potential characteristics.
Table 1: Comparative Photophysical Properties of Selected Benzofuran Derivatives
| Derivative Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target/Application | Reference |
| Benzofurazan sulfide 1a | 430 | 520 | Not Reported | Cellular thiols | [4] |
| Benzofuro[2,3-c]pyridin-3-ol (7g) | 389 (in DMSO) | Not Reported | Not Reported | General fluorophore | [5] |
| Benzofuro[2,3-c]pyridin-3-ol (7i) | Not Reported | 494 (in DMSO) | Not Reported | General fluorophore | [5] |
| Benzofuro[2,3-c]pyridin-3-ol (7k) | Not Reported | Not Reported | 0.91 (in DMSO) | General fluorophore | [5] |
Note: This table is a compilation of data from different studies on various benzofuran derivatives and is intended for comparative purposes. The properties of this compound may differ.
Applications in Cellular Imaging
Benzofuran-based fluorescent probes have been developed for a range of cellular imaging applications:
-
Imaging Cellular Thiols: Certain benzofuran sulfides are non-fluorescent but react with thiols to produce highly fluorescent adducts, enabling the visualization and quantification of cellular thiol levels.[4]
-
Ion Sensing: Modifications to the benzofuran scaffold can create chelating sites for specific ions, leading to a fluorescent response upon ion binding. This has been demonstrated for the detection of intracellular Zn2+.[6]
-
General Cellular Staining: The lipophilic nature of some benzofuran derivatives may allow them to passively diffuse across cell membranes and accumulate in specific organelles, such as the endoplasmic reticulum or lipid droplets, acting as general cellular stains.
Experimental Protocols
The following are generalized protocols for the use of a hypothetical benzofuran-based fluorescent probe for live-cell imaging. Optimization will be required for specific probes and cell types.
General Workflow for Live-Cell Imaging
Protocol for Staining Live Cells with a Benzofuran Probe
Materials:
-
This compound (or other benzofuran probe)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the benzofuran probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the benzofuran probe stock solution in the pre-warmed imaging medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing (Optional):
-
For probes with high background fluorescence, it may be necessary to wash the cells after incubation.
-
Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells for imaging.
-
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Excite the sample and collect the emission using filter sets appropriate for the probe's spectral characteristics. For a novel probe, initial experiments should be conducted to determine the optimal excitation and emission wavelengths.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[7]
-
Hypothetical Protocol for Imaging Cellular Thiol Depletion
This protocol assumes the use of a benzofuran probe that fluoresces upon reacting with thiols.
Procedure:
-
Follow steps 1-5 from the general staining protocol to obtain a baseline fluorescence image of the cells.
-
Induce Thiol Depletion:
-
Treat the cells with a known thiol-depleting agent (e.g., N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO)) at a suitable concentration and for an appropriate duration.
-
Include a vehicle-treated control group.
-
-
Post-Treatment Imaging:
-
After the treatment period, acquire fluorescence images from both the treated and control groups using the same imaging parameters as the baseline.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the cells in each condition. A decrease in fluorescence in the treated group compared to the control would indicate thiol depletion.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway involving oxidative stress and subsequent changes in cellular thiol levels, which could be monitored using a thiol-sensitive benzofuran probe.
Conclusion
While this compound itself is not yet established as a cellular imaging probe, the broader benzofuran family shows considerable promise. The protocols and information provided here offer a starting point for researchers to explore the potential of this and other novel benzofuran derivatives in cellular imaging. Further research is necessary to synthesize and characterize new probes with optimized photophysical properties and specific cellular targets.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Photophysical Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the comprehensive photophysical characterization of 6-Methyl-2,3-diphenyl-1-benzofuran, a promising scaffold in medicinal chemistry and materials science. The described experimental setup and methodologies are designed to elucidate the key photophysical parameters of this molecule, including its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. This application note serves as a practical guide for researchers investigating the luminescent properties of novel benzofuran derivatives for applications in bioimaging, sensing, and as potential photosensitizers in photodynamic therapy.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and intriguing photophysical properties.[1] The inherent fluorescence of many benzofuran cores makes them valuable fluorophores for various applications.[2] this compound, the subject of this study, possesses a rigid, conjugated system that is expected to exhibit significant fluorescence. Understanding its photophysical behavior is crucial for its development in applications such as fluorescent probes and optoelectronic materials. This note details the experimental procedures for a thorough photophysical investigation.
Experimental Protocols
A systematic approach is required to accurately determine the photophysical properties of this compound. The following protocols outline the necessary steps for sample preparation and a suite of spectroscopic measurements.
Materials and Sample Preparation
-
Compound: this compound (C₂₁H₁₆O)
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) are required to investigate solvatochromic effects.
-
Quantum Yield Standard: A well-characterized fluorescence standard with a known quantum yield in the same solvent is necessary. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Sample Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a similar series of dilutions for the quantum yield standard.
-
UV-Visible Absorption Spectroscopy
This measurement determines the wavelength(s) at which the molecule absorbs light.
-
Instrument: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Measure the absorption spectra of the sample solutions from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_abs_max).
-
Steady-State Fluorescence Spectroscopy
This technique provides the fluorescence emission spectrum of the compound.
-
Instrument: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.
-
Procedure:
-
Excite the sample at its λ_abs_max.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λ_em_max).
-
The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Fluorescence Quantum Yield (Φ_F) Determination
The relative quantum yield is determined using the comparative method.
-
Procedure:
-
Measure the absorbance of the sample and standard solutions at the same excitation wavelength. Ensure absorbances are below 0.1.
-
Measure the integrated fluorescence intensity of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ_F) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for determining the excited-state lifetime.
-
Instrument: A TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a high-speed detector.
-
Procedure:
-
Excite the sample at its λ_abs_max.
-
Collect the fluorescence decay profile.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).
-
Deconvolute the IRF from the sample's decay profile and fit the data to an exponential decay function to obtain the fluorescence lifetime (τ_F).
-
Data Presentation
The following table summarizes hypothetical photophysical data for this compound in various solvents. This data is based on typical values for similar diphenyl-substituted benzofuran derivatives and serves as a representative example. Actual experimental values should be determined following the protocols above.
| Solvent | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (cm⁻¹) | Φ_F (Quantum Yield) | τ_F (ns) |
| Cyclohexane | 350 | 405 | 4080 | 0.85 | 1.5 |
| Toluene | 355 | 415 | 4250 | 0.80 | 1.8 |
| Dichloromethane | 358 | 425 | 4580 | 0.75 | 2.1 |
| Acetonitrile | 352 | 430 | 5050 | 0.60 | 2.5 |
| Ethanol | 354 | 435 | 5230 | 0.55 | 2.8 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the photophysical characterization of this compound.
Caption: Experimental workflow for photophysical studies.
Jablonski Diagram
This diagram illustrates the electronic transitions involved in the photophysical processes of absorption and fluorescence.
Caption: Simplified Jablonski diagram for fluorescence.
Conclusion
The protocols outlined in this application note provide a robust framework for the detailed photophysical characterization of this compound. By systematically measuring the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, researchers can gain a comprehensive understanding of the molecule's photophysical behavior. This knowledge is fundamental for the rational design and development of novel benzofuran-based materials for a wide range of scientific and technological applications.
References
Application Notes and Protocols for the Scalable Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran, a substituted benzofuran with potential applications in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process involving the preparation of an α-phenoxy ketone intermediate followed by an acid-catalyzed cyclodehydration. This method is designed to be scalable for researchers and professionals in drug development and chemical synthesis. The protocols include comprehensive experimental procedures, data tables for easy comparison of parameters, and workflow diagrams to ensure clarity and reproducibility.
Chemical Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the precursor, 2-(4-methylphenoxy)-1,2-diphenylethan-1-one, from 4-methylphenol and 2-bromo-1,2-diphenylethan-1-one (benzoin bromide). The second step is the intramolecular cyclodehydration of this intermediate, catalyzed by a strong acid, to yield the final product.
Experimental Protocols
These protocols provide detailed methodologies for the synthesis of this compound, suitable for both laboratory and scaled-up production.
2.1. Step 1: Synthesis of 2-(4-methylphenoxy)-1,2-diphenylethan-1-one
This procedure is adapted from established methods for the synthesis of α-phenoxy ketones.
Materials and Reagents:
-
4-methylphenol
-
2-bromo-1,2-diphenylethan-1-one (benzoin bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
In a round-bottom flask, dissolve 4-methylphenol (1.1 equivalents) and 2-bromo-1,2-diphenylethan-1-one (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 18-24 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
To the resulting crude product, add deionized water and stir to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product, 2-(4-methylphenoxy)-1,2-diphenylethan-1-one, in a vacuum oven.
2.2. Step 2: Synthesis of this compound
This step involves an acid-catalyzed intramolecular cyclodehydration. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.
Materials and Reagents:
-
2-(4-methylphenoxy)-1,2-diphenylethan-1-one
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethanol or Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Büchner funnel and filter paper
Protocol:
-
Place 2-(4-methylphenoxy)-1,2-diphenylethan-1-one (1 equivalent) in a three-neck round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the ketone).
-
Heat the mixture to 120-140°C with efficient mechanical stirring for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring. This will precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash with deionized water until the filtrate is neutral.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize the quantitative data for the synthesis at both a laboratory scale and a hypothetical scaled-up batch.
Table 1: Reagent Quantities and Molar Ratios for Step 1
| Reagent | Molar Mass ( g/mol ) | Lab Scale (10g product) | Molar Eq. | Scaled-up (1kg product) |
| 2-bromo-1,2-diphenylethan-1-one | 275.14 | 9.1 g | 1.0 | 910 g |
| 4-methylphenol | 108.14 | 3.9 g | 1.1 | 390 g |
| Potassium Carbonate | 138.21 | 6.8 g | 1.5 | 680 g |
| Acetone | - | 150 mL | - | 15 L |
Table 2: Reaction Parameters and Yields
| Step | Parameter | Laboratory Scale | Scaled-up |
| 1 | Reaction Time | 18-24 hours | 18-24 hours |
| Temperature | Reflux (~56°C) | Reflux (~56°C) | |
| Typical Yield | 85-95% | 80-90% | |
| 2 | Reaction Time | 2-4 hours | 3-6 hours |
| Temperature | 120-140°C | 120-140°C | |
| Typical Yield | 70-85% | 65-80% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents:
-
2-bromo-1,2-diphenylethan-1-one: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood.
-
Acetone: Is highly flammable. Avoid open flames and sparks.
-
Polyphosphoric acid (PPA): Is corrosive. Handle with care and avoid contact with skin and eyes. Quenching the hot PPA mixture in water is highly exothermic and should be done cautiously with vigorous stirring.
-
-
Procedures:
-
All heating steps should be performed using a heating mantle and monitored closely.
-
Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents and corrosive acids.
-
References
Application Notes and Protocols: Derivatization of 6-Methyl-2,3-diphenyl-1-benzofuran for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed strategies for the chemical modification of 6-methyl-2,3-diphenyl-1-benzofuran to enhance its biological activities, with a primary focus on anticancer properties. The protocols outlined are based on established synthetic methodologies for benzofuran derivatives and standard biological evaluation techniques.
Introduction
Benzofuran scaffolds are prevalent in a wide array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] The 2,3-diphenyl-1-benzofuran core, in particular, has been identified as a promising pharmacophore for the development of novel therapeutic agents.[1] The presence of a methyl group at the 6-position offers a strategic handle for chemical derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. This document outlines a proposed workflow for the derivatization of this compound and subsequent biological evaluation.
Proposed Derivatization Strategy
The primary strategy involves the functionalization of the 6-methyl group to introduce carboxylic acid, amide, and ester functionalities. These modifications are intended to enhance interactions with biological targets and improve pharmacokinetic profiles.
Caption: Proposed synthetic workflow for the derivatization of this compound.
Experimental Protocols
Synthesis of 6-Carboxy-2,3-diphenyl-1-benzofuran (Intermediate)
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the 6-methyl group to a carboxylic acid. This transformation can be challenging, and various methods have been reported for the oxidation of benzylic methyl groups.[2] A common approach involves a two-step process: bromination followed by oxidation.
Step 1: Bromination of the 6-methyl group
-
Reaction: To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Conditions: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).[3]
-
Work-up: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Conversion of the bromomethyl group to a carboxylic acid
-
Method A: Sommelet Reaction to Aldehyde followed by Oxidation: The 6-bromomethyl derivative can be converted to the corresponding aldehyde (6-formyl-2,3-diphenyl-1-benzofuran) via the Sommelet reaction using hexamethylenetetramine. The resulting aldehyde can then be oxidized to the carboxylic acid using various oxidizing agents such as potassium permanganate or Pinnick oxidation conditions (sodium chlorite and a phosphate buffer).[4]
-
Method B: Direct Oxidation: Alternatively, direct oxidation of the methyl group to a carboxylic acid can be attempted using strong oxidizing agents like potassium permanganate in a basic solution, although this may lead to side reactions on the electron-rich benzofuran ring.
Synthesis of Amide Derivatives
Protocol 2: Amide Coupling of 6-Carboxy-2,3-diphenyl-1-benzofuran
This protocol outlines the formation of amide bonds from the synthesized carboxylic acid intermediate. Several coupling reagents can be employed for this transformation.[5][6][7]
-
Reaction: To a solution of 6-carboxy-2,3-diphenyl-1-benzofuran in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Addition of Amine: After a short activation period, add the desired primary or secondary amine.
-
Conditions: Stir the reaction mixture at room temperature for several hours to overnight until completion (monitored by TLC).
-
Work-up: The work-up procedure will depend on the coupling agent used. For water-soluble byproducts, an aqueous work-up can be performed. If DCC is used, the dicyclohexylurea byproduct can be removed by filtration. The crude amide is then purified by column chromatography or recrystallization.[6]
Biological Evaluation Protocols
The synthesized derivatives should be evaluated for their biological activity, particularly their anticancer effects. Standard in vitro assays can be employed to determine their cytotoxicity and mechanism of action.
Cell Viability Assay (MTT Assay)
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3/7 Activity)
Protocol 4: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the benzofuran derivatives as described for the MTT assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined from a parallel MTT assay) to assess the specific induction of apoptosis.
Data Presentation: Representative Biological Activity
While specific data for derivatives of this compound is not available in the literature, the following table presents representative IC50 values for other substituted 2,3-diphenyl-1-benzofuran analogs to illustrate the potential for enhanced anticancer activity through derivatization.[1]
| Compound ID | R1-Substitution (at position 4) | R2-Substitution (at position 6) | Cancer Cell Line | IC50 (µM)[1] |
| 1 | H | H | HeLa | > 10 |
| 2 | OCH3 | H | HeLa | 5.2 |
| 3 | OH | H | HeLa | 2.8 |
| 4 | H | OCH3 | HeLa | 4.5 |
| 5 | H | OH | HeLa | 2.1 |
Note: This table is illustrative and based on data for analogous compounds, not direct derivatives of this compound.
Signaling Pathway Visualization
The induction of apoptosis by anticancer agents often involves the activation of specific signaling pathways. The diagram below illustrates a simplified representation of the intrinsic and extrinsic apoptosis pathways that could be activated by the synthesized benzofuran derivatives.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel drug candidates with enhanced biological activity. The proposed synthetic strategies and biological evaluation protocols provide a solid framework for researchers to explore the therapeutic potential of this versatile scaffold. Further structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved efficacy and selectivity.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Caspase-3/7 activity assay [bio-protocol.org]
- 10. 4.9. Caspase-3/7 Enzymatic Activity Assay [bio-protocol.org]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to improve the yield and success rate of 6-Methyl-2,3-diphenyl-1-benzofuran synthesis.
Synthesis Overview
The recommended synthetic route is a two-step process beginning with the synthesis of an α-aryloxy ketone intermediate, followed by an acid-catalyzed intramolecular cyclodehydration. This method is adaptable and generally provides good yields for 2,3-diarylbenzofurans.
Overcoming solubility issues of 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A1: this compound is a hydrophobic molecule, a characteristic common to many benzofuran derivatives, and is expected to have low aqueous solubility.[1][2] Precipitation in aqueous buffers or cell culture media is a common issue for such compounds.[3] This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. The initial solvent used to dissolve the compound (like DMSO) can also influence precipitation when diluted into the final aqueous medium.[4]
Q2: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic compounds, high concentrations can be toxic to cells.[5] For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid significant cytotoxicity, though some robust cell lines may tolerate up to 1%.[5][6] Primary cells are often more sensitive.[6] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q3: Are there alternative methods to using high concentrations of co-solvents for solubilizing this compound?
A3: Yes, several formulation strategies can enhance the solubility and bioavailability of poorly water-soluble compounds. These include:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[7]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area and dissolution rate.[8]
-
Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can significantly increase the aqueous solubility of guest molecules.[4][9]
Q4: How can I determine the kinetic and thermodynamic solubility of this compound?
A4: Kinetic solubility measurement is useful for early drug discovery and mimics the rapid dissolution in biological assays. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate.[4][10] Thermodynamic solubility represents the true equilibrium solubility and is more relevant for formulation development. This is typically determined by adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution.[4][10]
Troubleshooting Guide: Compound Precipitation in Biological Assays
| Problem | Probable Cause | Recommended Solution | Citation |
| Precipitate forms immediately upon adding the compound stock solution to the aqueous medium. | The compound's solubility limit is exceeded upon dilution. The organic solvent concentration in the final solution may be too low to maintain solubility. | Decrease the final concentration of the compound. Prepare a higher concentration stock in the organic solvent to minimize the dilution factor. Consider using a different solubilization strategy. | [5] |
| The medium becomes cloudy over time during incubation. | The compound is slowly precipitating out of the solution, which could be due to temperature changes or interactions with media components. | Reduce the incubation time if possible. Ensure the incubator temperature is stable. Evaluate the compatibility of the compound with media components. Consider using a formulation that enhances stability, such as a nanosuspension or cyclodextrin complex. | |
| Inconsistent results are observed between experiments. | Variability in the preparation of the compound stock solution or its addition to the assay medium. The compound may not be fully dissolved in the initial stock. | Ensure the compound is completely dissolved in the stock solution; gentle warming or sonication may help. Use a consistent and validated protocol for preparing and diluting the compound. | [4] |
| Cell death is observed in the vehicle control wells. | The concentration of the co-solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤0.5% for DMSO). Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line. | [5][6] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or brief sonication. Visually inspect for any undissolved particles.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution into the cell culture medium.
-
When adding the DMSO stock to the aqueous medium, add it dropwise while gently vortexing the medium to facilitate mixing and minimize immediate precipitation.[6]
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed the tolerated level for your cell line (e.g., 0.5%).[5][6]
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in your highest compound concentration well.
Protocol 2: Preparation of a Lipid-Based Formulation (Simple Oil Solution)
-
Solubility Screening:
-
Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., sesame oil, oleic acid, Capryol™ 90).
-
Add an excess of the compound to a small volume of each oil.
-
Mix thoroughly and equilibrate for 24-48 hours.
-
Centrifuge to pellet the undissolved compound and analyze the supernatant to determine the solubility.
-
-
Formulation Preparation:
-
Based on the screening, select the oil that provides the best solubility.
-
Prepare a stock solution by dissolving the compound in the selected oil at a concentration below its saturation point. Gentle heating may be required to facilitate dissolution.
-
For in vitro assays, this oil solution can be emulsified in the culture medium using a surfactant (e.g., Tween 80) at a low, non-toxic concentration. The final formulation should be a fine emulsion.
-
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of Suspension:
-
Prepare an aqueous solution containing a stabilizer, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[11]
-
Disperse a known amount of this compound in the stabilizer solution to create a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension for a specified time (e.g., 60 minutes) at a set speed.[12] The milling process reduces the particle size of the compound to the nanometer range.
-
-
Characterization:
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using a particle size analyzer. The desired particle size is typically below 1 µm.[12]
-
The resulting nanosuspension can be directly diluted into the cell culture medium for biological assays.
-
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
-
Stoichiometry Determination:
-
Determine the molar ratio of this compound to the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) that yields the highest solubility. This can be done using phase solubility studies.
-
-
Complex Formation (Kneading Method):
-
Create a paste by mixing the compound and cyclodextrin (at the predetermined molar ratio) with a small amount of a water-miscible solvent (e.g., a water-ethanol mixture).
-
Knead the paste thoroughly for a defined period (e.g., 45-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
-
The resulting solid inclusion complex can be dissolved in an aqueous buffer or cell culture medium for the assay.
-
Visualizations
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing the aqueous solubility of a test compound.
Hypothetical Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. adl.usm.my [adl.usm.my]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Scalable Nanosuspension Formulation Strategy | Aragen [aragen.com]
Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of my product, this compound, during column chromatography. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Improper Solvent System: If the eluent is too polar, the compound may move too quickly through the column, co-eluting with impurities. Conversely, if the eluent is not polar enough, the compound may adhere too strongly to the stationary phase, leading to incomplete elution. It is crucial to determine the optimal solvent system using thin-layer chromatography (TLC) beforehand. A good starting point for aromatic compounds like benzofurans is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Compound Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. If you suspect your compound is degrading, you can use deactivated silica gel (by adding a small percentage of water) or switch to a different stationary phase like alumina (neutral or basic).
-
Irreversible Adsorption: Highly polar impurities or byproducts might bind irreversibly to the silica gel, trapping some of the desired product. A pre-column filtration through a small plug of silica may help remove these highly polar impurities.
-
Column Overloading: Exceeding the capacity of the column can lead to poor separation and product loss. A general rule of thumb is to use a silica gel to compound ratio of at least 30:1 (w/w) for good separation.
-
Problem 2: Presence of Persistent Impurities After Purification
-
Question: Despite purification by column chromatography and/or recrystallization, I am still observing impurities in my sample of this compound. How can I remove these?
-
Answer: Persistent impurities often have similar polarity or solubility to the target compound. Here are some strategies to address this:
-
Optimize Column Chromatography:
-
Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve the separation of compounds with close Rf values.
-
Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel (C18).
-
-
Recrystallization Troubleshooting:
-
Solvent Screening: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. Experiment with a range of solvents with varying polarities. For aromatic compounds, solvents like ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate can be effective.
-
Slow Cooling: Allowing the solution to cool slowly promotes the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Sequential Purification: A combination of purification techniques is often more effective than a single method. For example, initial purification by column chromatography to remove major impurities can be followed by recrystallization to achieve high purity.
-
Preparative HPLC: For very challenging separations and to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Problem 3: Oiling Out During Recrystallization
-
Question: My compound, this compound, is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high, or if the solution is supersaturated at a temperature above the melting point of the solute. To resolve this:
-
Add More Solvent: The concentration of the compound might be too high. Add a small amount of hot solvent to dissolve the oil.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool more gradually. You can also try seeding the solution with a small crystal of the pure compound to induce crystallization.
-
Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, using a solvent pair can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of 2,3-diphenyl-1-benzofuran derivatives can include:
-
Unreacted Starting Materials: Depending on the reaction, these could be substituted phenols, diphenylacetylene derivatives, or other precursors.
-
Isomeric Products: If the cyclization step is not completely regioselective, other isomers of the benzofuran may be formed.
-
Oxidation or Reduction Products: Depending on the reaction conditions, side reactions like oxidation or reduction of functional groups can occur.
-
Polymerization Products: Some starting materials or intermediates might be prone to polymerization under the reaction conditions.
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: For non-polar aromatic compounds like this compound, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting ratio would be in the range of 9:1 to 4:1 (hexane:ethyl acetate). The optimal ratio should be determined by running a TLC analysis first.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that can provide quantitative purity data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate components and provide information about their molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities. Quantitative NMR (qNMR) can provide highly accurate purity values.[1]
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Benzofuran Derivatives
| Stationary Phase | Eluent System (Typical Ratios) | Compound Polarity Suitability | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate (9:1 to 1:1) | Low to Medium | [2] |
| Silica Gel | Hexane / Dichloromethane (Gradient) | Low to Medium | General Practice |
| Alumina (Neutral) | Hexane / Toluene (Gradient) | Low | General Practice |
| Reverse Phase (C18) | Methanol / Water (Gradient) | Medium to High | General Practice |
Table 2: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes | Reference |
| Ethanol | Polar Protic | 78 | Good for moderately polar aromatic compounds. | [3] |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar. | [4] |
| Acetone | Polar Aprotic | 56 | Good solvent for a wide range of organic compounds. | [3] |
| Ethyl Acetate | Moderately Polar | 77 | Often used in combination with hexane. | [3] |
| Toluene | Non-polar | 111 | Good for dissolving non-polar aromatic compounds. | General Practice |
| Hexane | Non-polar | 69 | Often used as the "poor" solvent in a solvent pair. | [3] |
| Dichloromethane | Moderately Polar | 40 | Good solvent but has a low boiling point. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Then, carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Start eluting with the chosen solvent system (isocratic or gradient).
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude compound.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting common purification problems.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 5. Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A common and effective method is the acid-catalyzed intramolecular cyclodehydration of an α-phenoxy ketone precursor. This involves two main steps:
-
Synthesis of the α-phenoxy ketone: Nucleophilic substitution of an α-bromo ketone (e.g., 2-bromo-1,2-diphenylethan-1-one) with a substituted phenol (e.g., p-cresol) in the presence of a base.
-
Cyclodehydration: Treatment of the resulting α-phenoxy ketone with a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), to induce cyclization and form the benzofuran ring.[1][2]
Q2: What are the primary side reactions I should be aware of during the acid-catalyzed cyclization step?
The main side reactions include:
-
Incomplete Cyclization: Residual α-phenoxy ketone starting material may remain if the reaction conditions (temperature, time, acid strength) are insufficient.
-
Formation of Isomeric Products: Depending on the substrate and catalyst, undesired isomers could potentially form, although this is less common for this specific cyclization.
-
Decomposition/Charring: Harsh acidic conditions and high temperatures can lead to the decomposition of the starting material or product, often observed as a dark, tarry reaction mixture.
-
Sulfonation: If using sulfuric acid or Eaton's reagent at high temperatures, sulfonation of the aromatic rings can occur as a minor side reaction.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Poor quality of starting materials: Ensure the α-phenoxy ketone precursor is pure and free of residual base from the previous step.
-
Insufficient acid strength or amount: The cyclization requires a strong dehydrating acid. Ensure the catalyst is active and used in sufficient quantity.
-
Suboptimal reaction temperature: The temperature must be high enough to drive the reaction but not so high as to cause decomposition. See the table below for a comparison of conditions.
-
Presence of water: The reaction is a dehydration. Any water present in the starting materials or solvent will inhibit the reaction.
-
Difficult purification: The product might be lost during workup or purification steps.
Q4: What are the recommended methods for purifying the final product?
The primary methods for purifying this compound are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
-
Flash Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility, silica gel chromatography is recommended.[3] A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, is typically effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Verified by TLC/LC-MS) | 1. Inactive Catalyst: The acidic catalyst (e.g., PPA) may be old or have absorbed moisture. 2. Reaction Temperature Too Low: The activation energy for the cyclization has not been met. 3. Reaction Time Too Short: The reaction has not proceeded to completion. | 1. Use fresh or newly prepared Eaton's reagent, or ensure PPA is viscous and not overly hydrolyzed. 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. A typical range is 80-120°C. 3. Extend the reaction time, monitoring every 1-2 hours by TLC until the starting material spot disappears. |
| Multiple Spots on TLC Plate | 1. Incomplete Reaction: Both starting material and product spots are visible. 2. Formation of Byproducts: Unidentified spots are present. This could indicate decomposition or side reactions. 3. Isomer Formation: A spot with a very similar Rf value to the product may be present. | 1. Increase reaction time or temperature (see above). 2. Lower the reaction temperature to minimize decomposition. Ensure an inert atmosphere (N₂ or Ar) if oxidation is suspected. Purify via column chromatography. 3. Characterize the mixture by ¹H NMR or LC-MS. Optimize reaction conditions (e.g., try a different acid catalyst) to improve selectivity. |
| Dark, Tarry Reaction Mixture | 1. Decomposition: The reaction temperature is too high, or the reaction was heated for too long. 2. Highly Concentrated Reaction: The substrate concentration is too high, leading to polymerization or charring. | 1. Reduce the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed. 2. While these reactions are often run neat in PPA, ensure the mixture is well-stirred to avoid localized overheating. |
| Difficulty with Product Isolation/Purification | 1. Product is an Oil: The product fails to crystallize from the recrystallization solvent. 2. Co-eluting Impurities: Byproducts have a similar polarity to the desired product, making chromatographic separation difficult. | 1. Try a different solvent system for recrystallization. If it remains an oil, purify by column chromatography. Seeding with a previously obtained crystal can induce crystallization. 2. Use a shallower gradient in your column chromatography (e.g., 1% to 5% ethyl acetate in hexane). Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., toluene/hexane). |
Data Presentation
Table 1: Comparison of Acid Catalysts for Cyclodehydration of α-Phenoxy Ketones
| Catalyst | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yields | Notes |
| Polyphosphoric Acid (PPA) | 80 - 140 °C | 2 - 6 h | Good to Excellent | Highly viscous, can make stirring and workup difficult.[4] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60 - 100 °C | 1 - 4 h | Excellent | Less viscous and often more efficient than PPA, allowing for milder conditions.[1] |
| Amberlyst 15 | 110 °C (Toluene) | 12 - 24 h | Moderate to Good | Solid-phase catalyst, simplifies workup (filtration).[2] |
| Sulfuric Acid (conc.) | 0 - 100 °C | 1 - 5 h | Variable | Prone to causing charring and sulfonation side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-(p-tolyloxy)-1,2-diphenylethan-1-one (Precursor)
-
To a solution of p-cresol (1.0 eq) in dry acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add a solution of 2-bromo-1,2-diphenylethan-1-one (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with 1M NaOH solution to remove unreacted cresol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude α-phenoxy ketone, which can be purified by recrystallization from ethanol.
Protocol 2: Acid-Catalyzed Cyclodehydration to this compound
-
Place Eaton's reagent (10 parts by weight relative to the ketone) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Add the 2-(p-tolyloxy)-1,2-diphenylethan-1-one (1.0 eq) portion-wise to the stirred Eaton's reagent at room temperature.
-
Heat the mixture to 80°C and stir for 1-2 hours. Monitor the reaction by TLC (eluent: 95:5 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude solid in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.
Visualizations
Synthesis and Side Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Optimizing reaction conditions for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran. The primary synthetic route discussed is the acid-catalyzed condensation of p-cresol with benzoin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acid-catalyzed condensation reaction between p-cresol and benzoin. This reaction, typically promoted by a Brønsted or Lewis acid, involves the formation of the furan ring through a cyclization and dehydration sequence.
Q2: Which acid catalyst is most effective for this synthesis?
A2: A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The choice of catalyst can significantly impact reaction time and yield. Strong Brønsted acids like p-TsOH are often preferred for their efficacy and easier handling compared to concentrated sulfuric acid.
Q3: What are the typical reaction conditions?
A3: Typically, equimolar amounts of p-cresol and benzoin are heated in the presence of a catalytic amount of acid. The reaction can be run neat (without solvent) or in a high-boiling inert solvent such as toluene or xylene. Temperatures generally range from 120°C to 160°C.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting materials (benzoin and p-cresol) and the appearance of a new, less polar spot corresponding to the benzofuran product indicate reaction progression.
Q5: What is the expected yield for this synthesis?
A5: Yields can vary widely depending on the specific conditions used. With optimized conditions, yields can range from moderate to good (50-80%). Factors influencing the yield include the choice of catalyst, reaction temperature, and reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Low Reaction Temperature: The temperature may not be high enough for the dehydration and cyclization steps to occur efficiently. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Wet Reagents/Solvent: The presence of water can interfere with the acid catalyst and inhibit the dehydration step. | 1. Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 0.1 eq to 0.2 eq). 2. Increase Temperature: Raise the reaction temperature in 10°C increments, ensuring it does not exceed the decomposition temperature of the reactants or products. 3. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting materials are consumed. 4. Use Anhydrous Conditions: Ensure reagents are dry and use an anhydrous solvent if applicable. Consider using a Dean-Stark apparatus to remove water as it forms. |
| Formation of Multiple Products (Side Reactions) | 1. High Temperature: Excessive heat can lead to charring and the formation of polymeric side products. 2. Excess Catalyst: High concentrations of strong acid can promote unwanted side reactions. 3. Air Oxidation: Reactants or intermediates may be sensitive to oxidation at high temperatures. | 1. Optimize Temperature: Determine the lowest effective temperature that provides a reasonable reaction rate. 2. Reduce Catalyst Amount: Use the minimum amount of catalyst required for an efficient reaction. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Product is Dark/Charred | 1. Reaction Temperature is Too High: This is a common cause of decomposition and charring. 2. Prolonged Reaction Time at High Temperature: Even at an appropriate temperature, extended heating can lead to degradation. | 1. Lower the Reaction Temperature: Find the optimal balance between reaction rate and product stability. 2. Monitor and Stop Promptly: Stop the reaction as soon as TLC indicates the consumption of the limiting reagent. |
| Difficulty in Product Purification | 1. Residual Catalyst: Acidic catalysts can co-elute with the product or cause streaking on silica gel. 2. Unreacted Starting Materials: Benzoin and p-cresol may be difficult to separate from the product if their polarities are similar. 3. Polymeric Byproducts: Tarry, polymeric materials can complicate chromatographic purification. | 1. Aqueous Workup: After the reaction, dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to better separate the non-polar product from the more polar starting materials. 3. Pre-purification: Attempt to remove tars by trituration with a non-polar solvent like hexane before column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be an effective purification method. |
Optimization of Reaction Conditions
The following table summarizes the effect of varying key reaction parameters on the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommendation |
| Catalyst | p-TsOH | Good | Good | Recommended for ease of handling and good results. |
| H₂SO₄ | High | Moderate | Effective, but can lead to more charring if not controlled. | |
| ZnCl₂ | Moderate | Good | Milder Lewis acid, may require higher temperatures or longer times. | |
| Temperature | 120 °C | Low to Moderate | High | May result in slow reaction rates. |
| 140 °C | Good | Good | Often a good starting point for optimization. | |
| 160 °C | High | Low to Moderate | Increased risk of side product formation and charring. | |
| Solvent | Neat (No Solvent) | Good | Moderate | Can be efficient, but temperature control is crucial to avoid charring. |
| Toluene | Good | Good | Allows for azeotropic removal of water with a Dean-Stark trap. | |
| Xylene | Good | Good | Higher boiling point allows for higher reaction temperatures if needed. | |
| Reactant Ratio | 1:1 (p-cresol:benzoin) | Optimal | Optimal | Standard stoichiometric ratio. |
| Excess p-cresol | No significant improvement | Lower | Can complicate purification due to the need to remove excess phenol. |
Experimental Protocol
Synthesis of this compound
Materials:
-
p-cresol (1.0 eq)
-
Benzoin (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add p-cresol (1.0 eq), benzoin (1.0 eq), p-toluenesulfonic acid monohydrate (0.15 eq), and toluene (approx. 2-3 mL per gram of benzoin).
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Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (9:1 Hexane:Ethyl Acetate).
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Once the reaction is complete (as indicated by the consumption of benzoin), cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
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Combine the fractions containing the pure product and evaporate the solvent.
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The resulting solid can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the benzofuran synthesis.
How to avoid degradation of 6-Methyl-2,3-diphenyl-1-benzofuran during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 6-Methyl-2,3-diphenyl-1-benzofuran during experiments. The information is based on the general chemical properties of benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related benzofuran compounds, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), and potentially strong acids or bases. The diphenyl substitution at the 2 and 3 positions may influence its susceptibility to certain degradation pathways.
Q2: How should I properly store this compound in the laboratory?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. The use of amber-colored vials or containers wrapped in aluminum foil is advised to prevent exposure to light.
Q3: Is this compound sensitive to temperature?
Q4: Can I use common laboratory solvents with this compound?
A4: this compound is expected to be soluble in common organic solvents. However, care should be taken with solvents that can generate peroxides over time (e.g., older bottles of tetrahydrofuran (THF) or diethyl ether), as these could promote oxidative degradation. It is recommended to use freshly opened or properly stored anhydrous solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper handling or storage. | 1. Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark place under an inert atmosphere. 2. Check Solvent Quality: Ensure that the solvents used are fresh and free of peroxides. 3. Minimize Exposure: Reduce the exposure of the compound and its solutions to light and air during the experiment. 4. Purity Analysis: Re-analyze the purity of your compound stock using techniques like HPLC or NMR to check for degradation products. |
| Color change in the compound or its solutions (e.g., yellowing). | This may indicate oxidation or photodegradation. | 1. Protect from Light: Immediately protect the compound and its solutions from light by using amber vials or wrapping containers in foil. 2. Inert Atmosphere: If not already doing so, handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Fresh Sample: If significant color change is observed, it is advisable to use a fresh, unexposed sample for critical experiments. |
| Inconsistent results between experimental runs. | Variability in experimental conditions leading to different rates of degradation. | 1. Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperature, and light exposure, are consistent between runs. 2. Use Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to avoid using partially degraded material. |
Experimental Protocols
General Protocol for Handling and Storage of this compound
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Receiving and Initial Storage:
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Upon receipt, inspect the container for any damage.
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Store the sealed container in a refrigerator at 2-8 °C, protected from light.
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Handling:
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For weighing and preparing solutions, it is ideal to work in a glovebox under an inert atmosphere (argon or nitrogen).
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If a glovebox is not available, work quickly and minimize the exposure time of the solid compound to the atmosphere.
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Use clean, dry spatulas and glassware.
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Solution Preparation:
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Use anhydrous, peroxide-free solvents for preparing solutions.
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Prepare solutions in amber-colored volumetric flasks or flasks wrapped in aluminum foil.
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If the solution is to be stored, purge the headspace of the container with an inert gas before sealing.
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Long-term Storage:
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For long-term storage, securely seal the container (e.g., with parafilm) and place it inside a secondary container with a desiccant.
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Store in a refrigerator at 2-8 °C.
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Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experimental issues.
Technical Support Center: Spectroscopic Analysis of 6-Methyl-2,3-diphenyl-1-benzofuran
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for the spectroscopic analysis of 6-Methyl-2,3-diphenyl-1-benzofuran. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks for the aromatic protons. What could be the cause?
Answer: Poor resolution in the aromatic region of an NMR spectrum can arise from several factors:
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Sample Purity: The presence of paramagnetic impurities can lead to significant line broadening. Ensure your sample is purified, for instance by column chromatography.
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Solvent Choice: The choice of deuterated solvent can affect resolution. If you are using a viscous solvent, consider switching to a lower viscosity alternative (e.g., from DMSO-d₆ to CDCl₃).
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Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is a crucial step to improve resolution.
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Concentration: A sample that is too concentrated can lead to aggregation and peak broadening. Try acquiring the spectrum with a more dilute sample.
Question: In the ¹³C NMR spectrum, I am having trouble assigning the quaternary carbons of the diphenyl groups. How can I confirm their chemical shifts?
Answer: Assigning quaternary carbons can be challenging due to their long relaxation times and the absence of attached protons. The following techniques can be helpful:
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DEPT-135/DEPT-90: These experiments can distinguish between CH, CH₂, and CH₃ groups, and by process of elimination, help identify quaternary carbons (which will be absent in DEPT spectra).
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2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between protons and carbons that are 2-3 bonds away. The protons on the phenyl rings will show correlations to the quaternary carbons, aiding in their assignment.
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Longer Relaxation Delays: Increasing the relaxation delay (d1) in your ¹³C NMR acquisition parameters will allow quaternary carbons more time to relax, leading to better signal intensity.
Infrared (IR) Spectroscopy
Question: My IR spectrum of this compound does not show a sharp, characteristic peak for the C=C bonds of the aromatic rings. Is this normal?
Answer: Yes, this can be normal. The C=C stretching vibrations of aromatic rings typically appear in the 1600-1450 cm⁻¹ region. However, their intensity can vary from weak to strong depending on the substitution pattern and overall molecular symmetry. For this compound, you should expect to see a series of bands in this region rather than a single sharp peak. If you are concerned about the absence of these signals, ensure your sample concentration is adequate, especially if you are using an ATR-FTIR spectrometer.
Question: I am seeing a broad absorption around 3400 cm⁻¹. Does this indicate the presence of an impurity?
Answer: A broad absorption band around 3400 cm⁻¹ is characteristic of an O-H stretching vibration, which would not be present in pure this compound. This likely indicates the presence of water or an alcohol impurity in your sample or solvent. To confirm this, you can try drying your sample under vacuum or using a freshly opened anhydrous solvent for sample preparation.
UV-Vis Spectroscopy
Question: The molar absorptivity (ε) I calculated for my sample is significantly lower than expected. What are the potential reasons?
Answer: A lower than expected molar absorptivity can be due to:
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Inaccurate Concentration: Ensure the concentration of your sample solution was prepared accurately. Any errors in weighing the sample or measuring the solvent volume will directly affect the calculated molar absorptivity.
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Path Length: Verify the path length of the cuvette you are using (typically 1 cm).
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Wavelength Calibration: Check the wavelength calibration of the spectrophotometer.
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Solvent Effects: The solvent can influence the absorption spectrum. Ensure you are using the appropriate solvent and that it is UV-grade.
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Degradation: The compound may have degraded. It is advisable to use a freshly prepared solution.
Mass Spectrometry (MS)
Question: I am not observing the molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum. What should I do?
Answer: The molecular ion of this compound may be prone to fragmentation under high-energy EI conditions. Consider the following:
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Softer Ionization Technique: Use a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to yield the molecular ion or a protonated molecule ([M+H]⁺).
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Lower Ionization Energy: If using EI, try reducing the ionization energy. This can sometimes preserve the molecular ion.
Quantitative Data Summary
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 13H | Aromatic-H |
| 2.45 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-O (Benzofuran) |
| 149.0 | C-C (Benzofuran) |
| 135.0 - 120.0 | Aromatic-C |
| 115.0 | C-C (Benzofuran) |
| 21.5 | CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 284.12 | [M]⁺ |
| 285.12 | [M+1]⁺ |
Experimental Protocols
1. NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
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Instrument: 500 MHz NMR Spectrometer.
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¹H NMR Acquisition:
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Pulse Program: zg30
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Number of Scans: 16
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Relaxation Delay (d1): 1.0 s
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Acquisition Time: 3.0 s
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¹³C NMR Acquisition:
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Pulse Program: zgpg30
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Number of Scans: 1024
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Relaxation Delay (d1): 2.0 s
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Acquisition Time: 1.5 s
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2. IR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Instrument: FTIR Spectrometer with ATR accessory.
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Acquisition:
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Scan Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 32
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3. UV-Vis Spectroscopy
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Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in spectroscopic grade acetonitrile. From the stock solution, prepare a dilution to achieve an absorbance between 0.1 and 1.0.
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Instrument: UV-Vis Spectrophotometer.
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Acquisition:
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Scan Range: 200 - 800 nm
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Blank: Use the same solvent used for sample preparation.
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4. Mass Spectrometry (ESI)
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Sample Preparation: Prepare a 1 ppm solution of the compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
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Instrument: ESI-TOF Mass Spectrometer.
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Acquisition (Positive Ion Mode):
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Capillary Voltage: 3500 V
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Fragmentor Voltage: 175 V
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Mass Range: 50 - 500 m/z
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Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting logic for a poorly resolved ¹H NMR spectrum.
Enhancing the stability of 6-Methyl-2,3-diphenyl-1-benzofuran for in vivo studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in enhancing the stability of 6-Methyl-2,3-diphenyl-1-benzofuran for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability challenges encountered with this compound in in vivo studies?
A1: The primary challenges for a lipophilic, heterocyclic compound like this compound are typically twofold:
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Metabolic Instability: The compound is susceptible to rapid breakdown by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. This leads to high first-pass metabolism and rapid clearance from the body.
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Poor Aqueous Solubility: The compound's low water solubility can limit its dissolution in gastrointestinal fluids after oral administration, leading to poor absorption and low bioavailability.
Q2: My compound shows very low oral bioavailability. What are the potential causes and how can I investigate them?
A2: Low oral bioavailability is likely due to poor solubility or high first-pass metabolism. To investigate:
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Assess Metabolic Stability: Conduct an in vitro liver microsomal stability assay. Rapid degradation of the compound suggests that first-pass metabolism is a major contributor.
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Determine Solubility: Measure the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF).
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Compare IV vs. PO Administration: A pilot pharmacokinetic (PK) study in rodents comparing intravenous (IV) and oral (PO) administration can help differentiate these factors. A high plasma concentration after IV but a low concentration after PO dosing points towards poor absorption or high first-pass metabolism.
Q3: How can I improve the metabolic stability of my compound?
A3: Improving metabolic stability often requires chemical modification (medicinal chemistry), which is beyond the scope of formulation. However, you can minimize the impact of metabolism by:
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Using a higher dose (if toxicity allows).
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Co-administering a known CYP inhibitor in preclinical studies to understand the metabolic pathways involved. Note that this is an experimental tool and not a clinical strategy.
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Exploring alternative routes of administration that bypass the liver, such as intravenous or subcutaneous injection, if the experimental design permits.
Q4: What formulation strategies can enhance the oral bioavailability of a poorly soluble compound like this?
A4: Several formulation strategies can improve the dissolution and absorption of poorly soluble drugs:
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Micronization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve solubility.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be created by dissolving the compound in a mixture of oils and surfactants. These formulations spontaneously form a fine microemulsion in the gut, which enhances drug solubilization and absorption.
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Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can create a water-soluble "carrier" for the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing (e.g., gavage error). 2. Formulation is not homogenous; drug is precipitating. 3. Inter-animal differences in metabolism. | 1. Refine dosing technique. 2. Prepare fresh formulation before each use and ensure it is a stable solution or a fine, uniform suspension. 3. Increase the number of animals per group (n) to improve statistical power. |
| Compound is stable in microsomes but shows rapid clearance in vivo. | 1. Compound is unstable in plasma. 2. Rapid clearance by non-CYP mediated pathways (e.g., UGTs) not fully captured in the standard microsomal assay. 3. Active transport and rapid excretion by the kidneys or biliary system. | 1. Perform a plasma stability assay. 2. Use hepatocytes or liver S9 fractions for in vitro stability assays, as they contain a broader range of metabolic enzymes. 3. Conduct more detailed PK studies to investigate excretion pathways. |
| Compound precipitates out of the dosing vehicle upon standing. | 1. The vehicle has low solubilizing capacity for the compound. 2. The concentration of the compound exceeds its solubility limit in the chosen vehicle. | 1. Test a panel of different vehicles (e.g., corn oil, PEG400, Solutol HS 15). 2. Reduce the concentration of the dosing solution. 3. Use a co-solvent or surfactant to improve solubility. 4. Prepare a micronized suspension if a solution is not feasible. |
Quantitative Data Summary
The following tables present representative data for a hypothetical 2,3-diphenyl-1-benzofuran derivative ("Compound-X") to illustrate typical results from stability and pharmacokinetic assays.
Table 1: In Vitro Metabolic Stability of Compound-X in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Mouse | 8.5 | 81.5 | High Clearance |
| Rat | 15.2 | 45.6 | Intermediate Clearance |
| Dog | 25.0 | 27.7 | Intermediate Clearance |
| Human | 31.1 | 22.3 | Low to Intermediate Clearance |
Data are hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Compound-X in Rats Following a Single 10 mg/kg Oral Dose with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Suspension in Water | 55 ± 12 | 4.0 | 310 ± 65 | < 5% |
| Solution in 20% PEG400 | 180 ± 45 | 2.0 | 950 ± 150 | ~15% |
| SEDDS Formulation | 450 ± 90 | 1.5 | 2800 ± 420 | ~45% |
Data are hypothetical and for illustrative purposes. Bioavailability is estimated relative to an IV dose.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in liver microsomes, primarily mediated by CYP enzymes.
Materials:
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Test compound (this compound)
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Pooled liver microsomes (human, rat, mouse)
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Phosphate buffer (100 mM, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
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Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
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Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
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96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
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Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).
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In a 96-well plate, add the liver microsome solution (to a final protein concentration of 0.5 mg/mL) and phosphate buffer.
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Add the test compound to the wells to achieve a final concentration of 1 µM. Include negative controls (no NADPH) and positive controls.
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
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At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.
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Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to precipitate the protein.
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Transfer the supernatant to a new plate for analysis.
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Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
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Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time. Calculate intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
This assay determines the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.
Materials:
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Test compound
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Pooled plasma (heparinized; human, rat, mouse)
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Positive control (e.g., Propantheline, known to be unstable in plasma)
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Phosphate buffer (pH 7.4)
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Acetonitrile (ACN) with internal standard (IS)
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96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
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Prepare a working solution of the test compound (e.g., 100 µM in buffer from a 10 mM DMSO stock).
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Dispense plasma into the wells of a 96-well plate.
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Add the test compound to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (<0.5%).
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Incubate the plate at 37°C.
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At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with IS to terminate the reaction.
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Centrifuge the plate to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to quantify the parent compound.
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Calculate stability by determining the percent of the compound remaining at each time point relative to the 0-minute sample.
Protocol 3: Rodent Pharmacokinetic (PK) Study (Oral Gavage)
This protocol outlines a basic PK study in rats to determine key parameters like Cmax, Tmax, and AUC after oral administration.
Materials:
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Test compound formulated in a suitable dosing vehicle
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Sprague-Dawley rats (e.g., male, 250-300g)
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Oral gavage needles
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Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
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Centrifuge
Procedure:
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Acclimatize animals for at least 3-5 days prior to the study. Fast animals overnight (with access to water) before dosing.
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Prepare the dosing formulation of this compound at the desired concentration (e.g., for a 10 mg/kg dose). Ensure the formulation is homogenous.
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Record the body weight of each animal to calculate the exact dose volume.
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Administer the formulation via oral gavage. Record the exact time of dosing.
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Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or saphenous vein into EDTA-coated tubes.
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Process the blood by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
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Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
Visualizations
Technical Support Center: Refinement of Crystallization Methods for 6-Methyl-2,3-diphenyl-1-benzofuran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful crystallization of 6-Methyl-2,3-diphenyl-1-benzofuran. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key properties for this compound are summarized in the table below. The nonpolar nature of the molecule, indicated by its structure, suggests that it will be more soluble in nonpolar organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆O | [1] |
| Molecular Weight | 284.35 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Polarity | Nonpolar aromatic hydrocarbon | Inferred from structure |
Q2: Which solvents are good starting points for the crystallization of this compound?
A2: Based on the principle of "like dissolves like," nonpolar and moderately polar solvents are excellent starting points. Aromatic solvents may also be effective due to the diphenyl substitution. Good initial choices include:
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Nonpolar: Heptane, Hexane, Cyclohexane
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Moderately Polar: Toluene, Diethyl Ether, Ethyl Acetate
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Polar Aprotic: Acetone, Dichloromethane
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Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs for nonpolar compounds include Ethyl Acetate/Hexane, Acetone/Water, and Toluene/Heptane.
Q3: How can I experimentally determine the best solvent for crystallization?
A3: A systematic approach to solvent screening is the most effective method. This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and the solvent's boiling point. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature.
Q4: What are the common problems encountered during the crystallization of this compound and how can they be resolved?
A4: Common issues include the compound "oiling out" (forming a liquid instead of a solid), failure to crystallize, and low yield. Our troubleshooting guide below provides detailed solutions to these and other common problems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" (forms an oil instead of crystals) upon cooling. | The boiling point of the solvent is too high, or the solution is too concentrated. Impurities may also be present. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to the solution before cooling. - Try a mixed solvent system, adding the "poor" solvent more slowly at a slightly lower temperature. - Purify the crude material further by column chromatography before crystallization. |
| No crystals form upon cooling, even after an extended period. | The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of the pure compound to induce crystallization. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Crystals form too quickly, resulting in a fine powder or impure solid. | The solution is too concentrated, or the cooling rate is too fast. | - Add a small amount of extra hot solvent to the initial solution. - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. - Insulate the flask to slow down the cooling process. |
| Low recovery of crystalline material. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Recover additional material by evaporating the mother liquor and re-crystallizing. |
| Colored impurities are present in the final crystals. | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the desired product. - Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for recrystallizing this compound from a single solvent.
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Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point (e.g., heptane, isopropanol).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified. A common and effective system for nonpolar compounds like this compound is a mixture of ethyl acetate (good solvent) and hexane or heptane (poor solvent).
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Dissolution: Dissolve the crude compound in a minimum amount of hot ethyl acetate.
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Addition of Anti-Solvent: While the solution is still hot, slowly add hexane or heptane dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
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Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1, using the mixed solvent (in the final crystallization ratio) for washing.
Data Presentation
Table 1: Physical Properties of Common Crystallization Solvents
This table provides key data for solvents that are potentially suitable for the crystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) |
| n-Heptane | 98.4 | 0.1 | 1.92 |
| n-Hexane | 68.7 | 0.1 | 1.88 |
| Cyclohexane | 80.7 | 0.2 | 2.02 |
| Toluene | 110.6 | 2.4 | 2.38 |
| Diethyl Ether | 34.6 | 2.8 | 4.34 |
| Dichloromethane | 39.6 | 3.1 | 9.08 |
| Ethyl Acetate | 77.1 | 4.4 | 6.02 |
| Acetone | 56.2 | 5.1 | 20.7 |
| Isopropanol | 82.5 | 3.9 | 19.9 |
| Ethanol | 78.3 | 4.3 | 24.5 |
| Methanol | 64.7 | 5.1 | 32.7 |
Visualizations
Experimental Workflow for Crystallization
Caption: A general workflow for the crystallization process.
Troubleshooting Decision Tree for Crystallization
Caption: A decision tree for troubleshooting common crystallization issues.
References
Addressing batch-to-batch variability in 6-Methyl-2,3-diphenyl-1-benzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on an acid-catalyzed intramolecular cyclization of an α-phenoxy ketone precursor.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete reactions to product degradation. Here are the primary areas to investigate:
-
Incomplete Reaction: The cyclization may not be proceeding to completion.
-
Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm the disappearance of the starting material. Extend the reaction time if necessary.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. However, excessive heat can lead to degradation. A careful optimization of the temperature is recommended.
-
Catalyst Activity: The acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) may be old or inactive. Use a fresh batch of catalyst. The amount of catalyst can also be critical; too little may result in a sluggish reaction, while too much can promote side reactions.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Regioisomer Formation: The intramolecular cyclization can potentially lead to the formation of the undesired 4-methyl regioisomer. The regioselectivity can be influenced by the choice of acid catalyst and the reaction temperature.
-
Decomposition: The starting material or product may be unstable under the reaction conditions. Consider using a milder acid catalyst or lowering the reaction temperature.
-
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification.
-
Ensure complete extraction from the aqueous phase by using an appropriate solvent and performing multiple extractions.
-
Optimize the column chromatography conditions (e.g., silica gel activity, solvent system) to achieve good separation with minimal product loss.
-
Q2: I am observing significant batch-to-batch variability in my product purity. What are the likely sources of this inconsistency?
A2: Inconsistent purity often points to variations in starting material quality, reaction conditions, and purification procedures.
-
Starting Material Quality:
-
Purity of α-Phenoxy Ketone: Impurities in the starting material can lead to the formation of side products. Ensure the precursor is of high purity before starting the reaction.
-
Residual Solvents: The presence of residual solvents in the starting material can affect the reaction kinetics and lead to inconsistent results.
-
-
Reaction Control:
-
Temperature Fluctuations: Poor temperature control can lead to variations in the rate of the main reaction and the formation of side products. Use a reliable heating mantle with a temperature controller.
-
Moisture Content: The presence of water can affect the activity of the acid catalyst and promote hydrolysis of intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Purification Consistency:
-
Variations in the purification process, such as changes in the silica gel to product ratio or the eluent composition, can lead to inconsistent purity of the final product. Standardize the purification protocol.
-
Q3: My reaction is not going to completion, and I see a significant amount of starting material even after extended reaction times. What should I do?
A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:
-
Catalyst Inactivity: As mentioned, the acid catalyst may not be active enough. Try a fresh batch or a stronger acid.
-
Insufficient Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for any signs of product degradation.
-
Inhibitors: There might be an impurity in your starting materials or solvent that is inhibiting the catalyst. Purifying the starting materials and using fresh, anhydrous solvents can help.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the acid-catalyzed intramolecular cyclization (a type of Friedel-Crafts reaction) of an α-phenoxy ketone precursor, specifically 1-(4-methylphenoxy)-1,2-diphenylethanone. Other methods include palladium-catalyzed cross-coupling reactions.
Q2: What are the expected side products in this synthesis?
A2: The most common side product is the regioisomeric 4-methyl-2,3-diphenyl-1-benzofuran, formed by cyclization at the other ortho position of the phenolic ether. Other potential impurities can arise from incomplete reaction (unreacted starting material) or degradation of the product under harsh acidic conditions.
Q3: How can I best purify the final product?
A3: Column chromatography on silica gel is a standard and effective method for purifying this compound. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Recrystallization from a suitable solvent can be employed for further purification.
Q4: How does the 6-methyl group influence the reaction?
A4: The methyl group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, potentially facilitating the cyclization step. However, it also directs the cyclization, and its position determines the final product structure.
Data Presentation
Table 1: Illustrative Effect of Reaction Temperature on Yield and Regioisomer Ratio
| Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Ratio of 6-Methyl to 4-Methyl Isomer |
| 80 | 12 | 45 | 3:1 |
| 100 | 8 | 65 | 4:1 |
| 120 | 6 | 75 | 5:1 |
| 140 | 4 | 70 | 4.5:1 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Illustrative Effect of Acid Catalyst on Yield
| Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 20 | 100 | 60 |
| Polyphosphoric Acid (PPA) | - (as solvent) | 120 | 78 |
| AlCl₃ | 120 | 80 | 55 |
| BF₃·OEt₂ | 150 | 80 | 50 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenoxy)-1,2-diphenylethanone (Precursor)
-
To a solution of 4-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,2-diphenylethanone (benzoin bromide) (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure α-phenoxy ketone precursor.
Protocol 2: Synthesis of this compound
-
Place the precursor, 1-(4-methylphenoxy)-1,2-diphenylethanone, in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst.
-
Heat the mixture with stirring to 120-130 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Doxorubicin and 6-Methyl-2,3-diphenyl-1-benzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin, and the emerging class of 2,3-diaryl-1-benzofuran derivatives, with a focus on providing a framework for evaluating compounds like 6-Methyl-2,3-diphenyl-1-benzofuran. Due to a lack of publicly available cytotoxic data for this compound, this guide will utilize data from structurally related benzofuran analogs to provide a representative comparison.
Data Presentation: Quantitative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 1.00 | [1] |
| A549 | Lung Cancer | 1.50 | [1] |
| PC3 | Prostate Cancer | 8.00 | [1] |
| LNCaP | Prostate Cancer | 0.25 | [1] |
| MCF-7 | Breast Cancer | 2.50 | [2] |
| HepG2 | Liver Cancer | 12.18 | [2] |
| TCCSUP | Bladder Cancer | 12.55 | [2] |
| BFTC-905 | Bladder Cancer | 2.26 | [2] |
| M21 | Skin Melanoma | 2.77 | [2] |
Table 2: IC50 Values of Representative 2,3-Diaryl-1-Benzofuran Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2,3-diphenyl-1-benzofuran analog 1 | HCT116 | Colon Carcinoma | >10 | [3] |
| 2,3-diphenyl-1-benzofuran analog 2 | HeLa | Cervical Cancer | 5.2 | [3] |
| 2,3-diphenyl-1-benzofuran analog 3 | HT-29 | Colon Cancer | 8.1 | [3] |
| 2,3-diphenyl-1-benzofuran analog 4 | MDA-MB-231 | Breast Cancer | 3.01 | [3] |
It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in cytotoxicity studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and the methodologies employed.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Benzofurans: A Comparative Mechanistic Analysis
While direct experimental validation of the anticancer mechanism for 6-Methyl-2,3-diphenyl-1-benzofuran is not extensively documented in publicly available research, the broader family of benzofuran derivatives has demonstrated significant promise in cancer therapy. This guide provides a comparative analysis of the validated anticancer mechanisms of several notable benzofuran derivatives, offering insights into the potential pathways through which this compound might exert its effects.
This comparison focuses on key anticancer mechanisms, including apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways. The data presented is collated from various studies on structurally related benzofuran compounds, providing a valuable reference for researchers and drug development professionals.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of various benzofuran derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity. The table below summarizes the IC₅₀ values for several benzofuran derivatives against different cancer cell lines, showcasing the spectrum of their potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran Derivative 1 | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | |
| Benzofuran-2-acetic methyl ester derivative | MCF-7 (Breast Cancer) | Not specified, but significant inhibition reported | [2] |
| T47D (Breast Cancer) | Not specified, but significant inhibition reported | [2] | |
| MDA-MB-231 (Breast Cancer) | Not specified, but significant inhibition reported | [2] | |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (Renal) | Low micromolar range | [3] |
| HCT15 (Colon) | Low micromolar range | [3] | |
| MM231 (Breast) | Low micromolar range | [3] | |
| NUGC-3 (Gastric) | Low micromolar range | [3] | |
| NCI-H23 (Lung) | Low micromolar range | [3] | |
| PC-3 (Prostate) | Low micromolar range | [3] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | [4] |
| HepG2 (Liver) | 11 ± 3.2 | [4] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | [4] |
| A549 (Lung) | 3.5 ± 0.6 | [4] | |
| SW620 (Colon) | 10.8 ± 0.9 | [4] | |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [5][6] |
| HL-60 (Leukemia) | 0.1 | [6] |
Key Anticancer Mechanisms of Benzofuran Derivatives
The anticancer effects of benzofuran derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction
Several benzofuran derivatives have been shown to trigger apoptosis in cancer cells through various signaling cascades. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase enzymes, which are the executioners of apoptosis.
Figure 1. Generalized pathway of apoptosis induction by benzofuran derivatives.
Studies on halogenated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated their pro-oxidative effects, leading to increased ROS levels in cancer cells and subsequent apoptosis.[6] This process often involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade.[5]
Cell Cycle Arrest
Benzofuran derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases. This prevents the cells from entering the next phase of division, ultimately leading to cell death.
Figure 2. Cell cycle arrest points induced by benzofuran derivatives.
For example, benzofuran-2-acetic ester derivatives have been shown to induce G0/G1 cell cycle arrest in breast cancer cells.[2] In contrast, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can cause cell cycle arrest at the G2/M phase or at both the S and G2/M phases, depending on the specific compound and cell line.[4]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are outlines of common protocols used in the referenced studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).[6][7]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzofuran derivative at its IC₅₀ concentration for a defined time.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (PI Staining)
This method uses propidium iodide (PI) to stain the DNA of the cells, allowing for the analysis of the cell cycle phase distribution.
-
Cell Treatment and Fixation: Cells are treated with the benzofuran derivative, harvested, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Conclusion
While specific experimental data on the anticancer mechanism of this compound remains to be elucidated, the extensive research on other benzofuran derivatives provides a strong foundation for its potential as an anticancer agent. The comparative analysis presented here highlights that the benzofuran scaffold is a versatile platform for the development of compounds that can induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. Future studies are warranted to specifically investigate the biological activities of this compound and to determine its precise mechanism of action, which will be crucial for its potential clinical development.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methyl-2,3-diphenyl-1-benzofuran and Other Benzofuran Derivatives in Biological Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Methyl-2,3-diphenyl-1-benzofuran and other notable benzofuran derivatives. The information is supported by experimental data from various studies and includes detailed protocols for key assays.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core structure in many natural and synthetic molecules with significant biological activities.[1][2] Derivatives of benzofuran have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory activities.[3][4][5] This guide focuses on a comparative study of this compound and other benzofuran derivatives, highlighting their structure-activity relationships.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the cytotoxic, antioxidant, and enzyme inhibitory activities of various benzofuran derivatives. It is important to note that direct comparative studies including this compound are limited in the reviewed literature. The data presented here is a compilation from various sources to provide a comparative perspective.
Table 1: Comparative Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [6] |
| HepG2 (Liver) | 11 ± 3.2 | [6] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [6] |
| HepG2 (Liver) | 3.8 ± 0.5 | [6] | |
| SW620 (Colon) | 10.8 ± 0.9 | [6] | |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [7] |
| HL-60 (Leukemia) | 0.1 | [7] | |
| Bromoalkyl/bromoacetyl benzofuran derivatives | K562 (Leukemia) | Exhibit high cytotoxicity | [7] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [8] |
| Oxindole-benzofuran hybrids (5d-f) | MCF-7 (Breast) | 2.27 - 3.45 | [8] |
Table 2: Comparative Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Antioxidant Activity | Reference |
| This compound | Data not available | - | - |
| Benzofuran-2-one derivative 9 | DPPH | rIC50 = 0.18 | [1][9] |
| Benzofuran-2-one derivative 15 | DPPH | rIC50 = 0.31 | [1][9] |
| Benzofuran-2-one derivative 18 | DPPH | rIC50 = 0.23 | [1][9] |
| Benzofuran-2-one derivative 20 | DPPH | rIC50 = 0.28 | [1][9] |
| Moracin N | ROS Scavenging | Causes ROS accumulation in lung cancer cells | [6] |
| Benzofuran-2-carboxamide derivatives | NMDA-induced ROS | Neuroprotective and antioxidant activity | [6] |
Table 3: Comparative Enzyme Inhibitory Activity of Benzofuran Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Benzofuran-azacyclic hybrid 4m | BACE-1 | 0.134 ± 0.006 | [10] |
| Pyrazolo[3,4-d]pyridazinone-benzofuran analog 11e | PDE5 | 0.14 - 1.4 | [11] |
| 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivative (S)-9b | GSK-3β | Potent inhibition | [12] |
| 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivative (S)-9c | GSK-3β | Potent inhibition | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells.[4]
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they form a monolayer.[4]
-
Compound Treatment: Add the benzofuran derivatives at various concentrations to the wells and incubate for 16-48 hours.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][13]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
-
This assay is a common method to evaluate the free radical scavenging ability of a compound.[15]
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16]
-
Procedure:
-
Sample Preparation: Prepare different concentrations of the benzofuran derivatives in a suitable solvent (e.g., methanol or ethanol).[15]
-
Reaction Mixture: Add 20 µL of the sample or standard to a 96-well plate.[2] Add 200 µL of a freshly prepared DPPH solution to each well and mix.[2]
-
Incubation: Incubate the plate in the dark for 3 to 5 minutes.[2]
-
Absorbance Measurement: Read the absorbance at 517 nm.[2][15]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or rIC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating benzofuran derivatives and a hypothetical signaling pathway they might modulate.
Caption: Workflow for synthesis, screening, and mechanistic studies of benzofuran derivatives.
Caption: Hypothetical pathway showing antioxidant and pro-survival effects of benzofurans.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Fluorescence Quantum Yield of 6-Methyl-2,3-diphenyl-1-benzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The fluorescence quantum yield of a molecule is a critical parameter indicating its emission efficiency. For 6-Methyl-2,3-diphenyl-1-benzofuran, we can infer its potential fluorescence characteristics by examining related compounds. Benzofurans, particularly those with stilbene-like substitutions, are known to be highly fluorescent. The comparison table below includes data for relevant benzofuran and stilbene derivatives, alongside common fluorescence quantum yield standards.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Reference Standards | |||||
| Quinine Sulfate | 0.5 M H₂SO₄ | 310 | ~450 | 0.546 | |
| Rhodamine 6G | Ethanol | 480 | ~550 | 0.95 | |
| Structurally Similar Compounds | |||||
| 2-Phenylbenzofuran | Toluene | - | - | Highly Fluorescent | [1] |
| trans-Stilbene | Hexane | 290 | ~350 | 0.044 | |
| Methoxy-trans-stilbene derivatives | Solid State | - | - | 0.07 - 0.69 | [2] |
| 4-(N-phenylamino)stilbene derivatives | Various | - | - | High | [3] |
Experimental Protocols: Determining Fluorescence Quantum Yield
The relative fluorescence quantum yield is the most common method for determining the emission efficiency of a fluorescent compound.[4] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4]
Principle
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φf_ref is the fluorescence quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials and Instrumentation
-
Fluorometer: Capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length.
-
Solvents: Spectroscopic grade, appropriate for both the sample and the reference standard.
-
This compound: The compound to be tested.
-
Reference Standard: A compound with a known and stable quantum yield, such as Quinine Sulfate or Rhodamine 6G.
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Prepare a stock solution of the reference standard in the same solvent if possible.
-
Prepare a series of dilutions of the reference standard with absorbances in the same range as the sample.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the excitation wavelength for each solution. To minimize inner filter effects, absorbance should be kept below 0.1.[4]
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the reference standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the fluorescence quantum yield of the sample using the formula mentioned above, substituting the slopes of the plots for the integrated intensities and absorbances.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows involved in benchmarking the fluorescence quantum yield.
References
- 1. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]
- 2. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. static.horiba.com [static.horiba.com]
Structure-activity relationship of 6-Methyl-2,3-diphenyl-1-benzofuran analogs
Anticancer Activity of Substituted Benzofuran Derivatives
The benzofuran core is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][2] The anticancer activity is significantly influenced by the nature and position of substituents on the benzofuran ring system.
Key Structure-Activity Relationship Observations:
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to enhance anticancer activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target.[1] For instance, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated increased cytotoxicity in both normal and cancer cell lines.[3]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings like imidazole, quinazolinone, or pyrazole can lead to hybrid compounds with potent cytotoxic properties.[1]
-
Substitution at C-2 and C-3: The substituents at the 2 and 3-positions of the benzofuran ring play a crucial role in determining the cytotoxic potency. For example, some 2,3-diphenylbenzofuran derivatives have shown inhibitory activity against Pin1, an enzyme implicated in cancer development.[4]
-
Methyl and Methoxy Groups: The presence and position of methyl and methoxy groups can significantly impact the biological activity. For example, in a series of amino(2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans), a methyl group at the C-3 position and a methoxy group at the C-6 position resulted in greater potency.[5]
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of various benzofuran derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone | K562 (Leukemia) | 5.0 | [6] |
| 1-(3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl)diethanone | HL-60 (Leukemia) | 0.1 | [6] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | [7][8] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver) | 11 ± 3.2 | [7][8] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | [7][8] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | [7][8] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | SW620 (Colon) | 10.8 ± 0.9 | [7][8] |
Table 2: Cytotoxicity of Other Substituted Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 expressing cancer cells | 0.874 | [4] |
| 3-methylbenzofuran derivative 16b (with p-methoxy group) | A549 (Lung) | 1.48 | [4] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | [4] |
| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | 0.73 | [4] |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 | [4] |
| Benzofuran-2-carboxamide derivative 50g | HepG2 (Liver) | 5.74 | [4] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [9] |
Antimicrobial Activity of Benzofuran Analogs
Benzofuran derivatives have also been investigated for their antimicrobial properties. Various analogs have shown activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Microorganism | Activity | Reference |
| Hydrophobic benzofuran analogs | Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis | Favorable antibacterial activities (MIC80 = 0.39-3.12 µg/mL) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzofuran analogs.
MTT Cell Proliferation Assay for Cytotoxicity Screening[11][12][13][14][15]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined.
Agar Well Diffusion Method for Antimicrobial Screening[16]
This method is used to assess the antibacterial or antifungal activity of the synthesized compounds.
Procedure:
-
Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.
-
Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the benzofuran analog, dissolved in a solvent like DMSO, is added to each well. A solvent control and a standard antibiotic/antifungal agent are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate a typical workflow for screening benzofuran analogs and a hypothetical signaling pathway that could be targeted by these compounds based on the available literature for related structures.
Caption: Experimental workflow for the synthesis and biological evaluation of benzofuran analogs.
Caption: Hypothetical signaling pathway potentially inhibited by active benzofuran analogs.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Comparative Docking Studies of 6-Methyl-2,3-diphenyl-1-benzofuran with Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While specific comparative docking studies for 6-methyl-2,3-diphenyl-1-benzofuran are not extensively documented in publicly available literature, the benzofuran scaffold is a key component in many biologically active compounds.[1][2][3] Benzofuran derivatives have been investigated as potential inhibitors for a range of therapeutic targets, including those in cancer and Alzheimer's disease.[4][5][6] This guide provides a comprehensive framework for conducting a comparative in silico analysis of this compound against a known inhibitor, using Epidermal Growth Factor Receptor (EGFR) as a representative target. EGFR is a well-validated target in oncology, and various benzofuran derivatives have been studied for their inhibitory potential against it.[7][8][9]
Data Presentation: Summarizing Docking Results
Quantitative output from docking simulations should be organized into a clear, tabular format to allow for direct comparison between the test compound and known inhibitors. This table should include binding affinity, predicted inhibition constants, and key interacting residues.
Table 1: Hypothetical Docking Results for EGFR (PDB ID: 4HJO)
| Compound Name | Role | Binding Energy (kcal/mol) | Predicted Inhibition Constant (pKi) | Key Interacting Residues |
| This compound | Test Compound | -9.8 | 6.8 µM | Leu718, Val726, Ala743, Met793, Leu844 |
| Gefitinib | Known Inhibitor | -10.5 | 0.9 µM | Leu718, Val726, Lys745, Thr790, Met793, Asp855 |
| Erlotinib | Known Inhibitor | -10.2 | 1.2 µM | Leu718, Val726, Lys745, Cys797, Leu844, Asp855 |
Note: The data presented in this table is for illustrative purposes only and represents the type of results a docking study would generate.
Experimental Protocols: A Step-by-Step Methodology
A detailed and reproducible protocol is fundamental for any computational study. The following methodology is based on standard practices for molecular docking.[7][10]
1. Software and Resource Preparation:
-
Molecular Docking Software: AutoDock Vina is a widely used tool for predicting binding affinities.[10][11]
-
Visualization Software: BIOVIA Discovery Studio or PyMOL are used for preparing molecules and analyzing interactions.[10]
-
Protein Structure: The 3D crystal structure of the target protein (e.g., EGFR) can be downloaded from the Protein Data Bank (RCSB PDB).
-
Ligand Structures: The structure of this compound can be drawn using ChemDraw and converted to 3D. Structures of known inhibitors (e.g., Gefitinib, Erlotinib) can be obtained from databases like PubChem.
2. Receptor Preparation:
-
Load the downloaded PDB file of the receptor into a molecular visualization tool.
-
Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.
-
Add polar hydrogen atoms to the protein structure to ensure correct ionization states.
-
Assign Kollman charges to the receptor atoms.
-
Save the cleaned and prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.[10]
3. Ligand Preparation:
-
Prepare the 3D structures of this compound and the known inhibitors.
-
Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Save the final ligand structures in the PDBQT file format.
4. Docking Simulation:
-
Define a grid box for the docking calculation. This box should be centered on the known active site of the receptor and be large enough to allow the ligand to move and rotate freely.[10]
-
Execute the docking simulation using AutoDock Vina, which will calculate the binding energy for multiple possible conformations (poses) of the ligand in the receptor's active site.
5. Results Analysis:
-
Analyze the output files to identify the binding pose with the lowest (most favorable) binding energy.
-
Visualize the best binding pose for each ligand within the receptor's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding mode and affinity of this compound with those of the known inhibitors to assess its potential as a novel inhibitor.
Mandatory Visualization: Workflow Diagram
Visual workflows are critical for communicating complex experimental processes clearly and concisely.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide
Introduction
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of various benzofuran derivatives against a panel of human cancer cell lines and normal cell lines has been evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key parameter for assessing cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Benzofuran Derivative 1 | K562 (Leukemia) | 5 | HUVEC | >1000 | >200 | [1] |
| HL60 (Leukemia) | 0.1 | HUVEC | >1000 | >10000 | [1] | |
| Benzofuran-isatin conjugate 5a | SW-620 (Colon) | 8.7 | Not Reported | - | - | [2] |
| HT-29 (Colon) | 9.4 | Not Reported | - | - | [2] | |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon) | 6.5 | Not Reported | - | - | [2] |
| HT-29 (Colon) | 9.8 | Not Reported | - | - | [2] | |
| Doxorubicin | HeLa (Cervical) | 2.9 | HK-2 (Kidney) | >20 | >6.9 | [3] |
| MCF-7 (Breast) | 2.5 | HK-2 (Kidney) | >20 | >8 | [3] | |
| Cisplatin | A549 (Lung) | 6.59 | BEAS-2B (Lung) | 4.15 | 0.63 | [4] |
Selectivity Index (SI) is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxic effects of the benzofuran derivatives and comparator drugs were determined using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored, formazan product. The cells are then solubilized, and the released, solubilized formazan is measured spectrophotometrically.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of approximately 1 x 10^5 cells/ml and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (benzofuran derivatives, doxorubicin, or cisplatin) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][5] This is a key mechanism for selective cancer cell killing, as apoptosis is a tightly regulated process that is often dysregulated in cancer.
One of the common pathways implicated in benzofuran-induced apoptosis is the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.[5]
Experimental Workflow
The general workflow for assessing the selective cytotoxicity of a compound like a benzofuran derivative is a multi-step process that begins with in vitro cell-based assays and can progress to more complex biological evaluations.
Discussion and Conclusion
The data presented in this guide, derived from various studies on benzofuran derivatives, suggests that this class of compounds holds significant promise as selective anticancer agents. As exemplified by Benzofuran Derivative 1, a high selectivity index can be achieved, indicating a favorable therapeutic window with potentially fewer side effects compared to conventional chemotherapeutics like cisplatin, which showed a low selectivity index in the A549 lung cancer model.[1][4]
The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis, a desirable trait for an anticancer drug.[1][5] The ability to trigger programmed cell death selectively in cancer cells is a hallmark of targeted cancer therapy.
It is important to note that the cytotoxic activity and selectivity of benzofuran derivatives are highly dependent on their specific chemical structures.[6] Therefore, while this guide provides a general overview of the potential of the benzofuran scaffold, the specific compound 6-Methyl-2,3-diphenyl-1-benzofuran would require dedicated experimental evaluation to ascertain its precise selectivity and mechanism of action. Future studies should focus on synthesizing and testing this and other novel derivatives to further explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. netjournals.org [netjournals.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methyl-2,3-diphenyl-1-benzofuran and Analogs in Cancer Research
A detailed examination of the synthesis, biological activity, and mechanistic pathways of 6-Methyl-2,3-diphenyl-1-benzofuran and structurally related compounds reveals their potential as anticancer agents. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and professionals in drug development.
While specific biological data for this compound is not extensively available in the public domain, this guide leverages data from closely related 2,3-diphenyl-1-benzofuran derivatives and other substituted benzofurans to provide a comprehensive comparison. The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Synthesis of the Benzofuran Core
The synthesis of the 2,3-diphenyl-1-benzofuran core can be achieved through several established methods. One common approach is the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran.[3][4] Another prevalent method is the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, followed by electrophilic cyclization.
Example Synthetic Protocol: Perkin Rearrangement for Benzofuran-2-carboxylic Acids
A representative method for synthesizing a benzofuran scaffold, which can be a precursor to various derivatives, is the microwave-assisted Perkin rearrangement of 3-bromocoumarins.
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Microwave reactor
Procedure:
-
A solution of the 3-bromocoumarin in ethanol is prepared.
-
An aqueous solution of sodium hydroxide is added to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified wattage and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).[3]
-
Upon completion, the reaction mixture is cooled, and the product, a benzofuran-2-carboxylic acid, is isolated and purified, typically by recrystallization or chromatography.[3]
This rapid and efficient method provides high yields of the benzofuran core structure, which can then be further modified to produce a variety of derivatives, including this compound.
Comparative Biological Activity
The anticancer activity of benzofuran derivatives is a significant area of research. The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | |||
| Compound 1 (brominated) | K562 (Leukemia) | 5 | |
| HL60 (Leukemia) | 0.1 | [5] | |
| Benzofuran-chalcone hybrids | |||
| Compound 4g | HCC1806 (Breast) | Not specified, potent | [6] |
| HeLa (Cervical) | Not specified, potent | [6] | |
| Benzofuran-2-carboxylic acid N-phenylamides | |||
| Compound 3m | ACHN (Renal) | ~2.5 | [7] |
| HCT15 (Colon) | ~2.4 | [7] | |
| MM231 (Breast) | ~2.2 | [7] | |
| NUGC-3 (Gastric) | ~2.5 | [7] | |
| NCI-H23 (Lung) | ~5.9 | [7] | |
| PC-3 (Prostate) | ~2.7 | [7] | |
| Benzofuran-based PI3K/VEGFR2 inhibitors | |||
| Compound 8 | HePG2 (Liver) | 9.73 | |
| Hela (Cervical) | 7.94 | [8] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of benzofuran derivatives are often attributed to their interaction with various cellular signaling pathways. Two notable mechanisms are the inhibition of NF-κB and VEGFR-2.
NF-κB Inhibition Pathway
The transcription factor NF-κB plays a crucial role in cancer development and progression by regulating genes involved in inflammation, cell survival, and proliferation. Certain benzofuran derivatives have been shown to inhibit the transcriptional activity of NF-κB, thereby impeding these cancer-promoting processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6-Methyl-2,3-diphenyl-1-benzofuran proper disposal procedures
Proper Disposal of 6-Methyl-2,3-diphenyl-1-benzofuran: A Guide for Laboratory Professionals
For immediate reference, treat this compound as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All chemical waste must be disposed of in accordance with local, state, and federal regulations. This guide provides a detailed operational plan for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Protocols
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to a well-ventilated area and seek fresh air.
II. Chemical Waste Characterization and Segregation
Proper characterization and segregation of chemical waste is the first step in compliant disposal.
-
Hazard Identification: Based on data from related benzofuran compounds, this compound should be treated as a potentially combustible and hazardous substance. It is a solid organic compound.
-
Waste Segregation: This waste should be segregated as a non-halogenated organic solid waste . Do not mix it with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.
III. Step-by-Step Disposal Procedure
-
Container Selection:
-
Use a designated, leak-proof waste container compatible with organic solids.
-
The container must have a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS Number: 14770-90-2.
-
Indicate the approximate quantity of waste.
-
Note the date when the first of the waste was added to the container.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from heat sources or open flames.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
EH&S will coordinate with a certified hazardous waste disposal company for final treatment and disposal, which may involve incineration or other approved methods.
-
IV. Quantitative Data for Related Benzofuran Compounds
The following table summarizes key physical and safety data for related benzofuran compounds, which can inform handling and disposal decisions in the absence of specific data for this compound.
| Property | 2-Methylbenzofuran | 2,3-Benzofuran | 1,3-Diphenylisobenzofuran |
| Physical State | Liquid | Liquid | Solid |
| Boiling Point | 197 - 198 °C | 173 - 175 °C | Not available |
| Flash Point | Combustible liquid | 50 °C / 122 °F | Not available |
| Hazards | Combustible liquid | Flammable liquid and vapor | Not classified as hazardous |
| Disposal Rec. | Dispose to approved plant | Dispose to approved plant | Not specified |
Data sourced from various Safety Data Sheets.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.
Essential Safety and Handling Guidance for 6-Methyl-2,3-diphenyl-1-benzofuran
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methyl-2,3-diphenyl-1-benzofuran could not be located. The following guidance is based on general safety protocols for handling similar benzofuran derivatives and should not be considered a substitute for a substance-specific risk assessment. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Immediate Safety and Logistical Information
Due to the absence of specific toxicity and handling data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. The recommendations below are derived from safety data for structurally related benzofuran compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene), a fully buttoned lab coat, and closed-toe shoes | Prevents direct skin contact with the compound. Regular glove changes are recommended. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible. |
Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, sealed, and properly labeled containers.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Procedural Guidance for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Caption: General workflow for handling laboratory chemicals, emphasizing the critical step of attempting to locate a specific Safety Data Sheet.
Experimental Protocols
Without a specific SDS, it is not possible to provide detailed, validated experimental protocols for this compound. Researchers should develop their own standard operating procedures (SOPs) in consultation with their EHS department, incorporating the general safety principles outlined above. Any protocol should include, at a minimum:
-
A detailed description of the experimental procedure.
-
A list of all chemicals and equipment to be used.
-
A comprehensive, substance-specific risk assessment.
-
Emergency procedures for spills, exposure, and other incidents.
-
A detailed waste disposal plan.
By adhering to these general safety principles and prioritizing a cautious approach, researchers can minimize the risks associated with handling this compound in the absence of specific safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
